Product packaging for (R)-O-isobutyroyllomatin(Cat. No.:)

(R)-O-isobutyroyllomatin

Cat. No.: B13419680
M. Wt: 316.3 g/mol
InChI Key: PKHNHXIOSSYBJU-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-O-isobutyroyllomatin is a specialized chiral compound provided for research purposes. As a high-purity chemical, it is aimed at facilitating scientific investigation and development in areas such as organic chemistry, medicinal chemistry, and pharmacology. This product is intended for use in controlled laboratory settings to support the discovery and characterization of new chemical entities or biological pathways. Like many research reagents, its specific molecular targets and detailed mechanisms of action are areas of ongoing scientific exploration. Researchers are essential in unlocking the potential of such compounds for advancing scientific knowledge. This product is labeled "For Research Use Only" (RUO). This means it is not intended for use in diagnostic procedures, clinical applications, or for any form of human or animal consumption. RUO products are exclusively tailored for laboratory research and are not manufactured or validated for medical purposes. By procuring this product, the user acknowledges and accepts full responsibility for ensuring its safe handling and for complying with all applicable local and national regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20O5 B13419680 (R)-O-isobutyroyllomatin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

[(9R)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] 2-methylpropanoate

InChI

InChI=1S/C18H20O5/c1-10(2)17(20)21-14-9-12-13(23-18(14,3)4)7-5-11-6-8-15(19)22-16(11)12/h5-8,10,14H,9H2,1-4H3/t14-/m1/s1

InChI Key

PKHNHXIOSSYBJU-CQSZACIVSA-N

Isomeric SMILES

CC(C)C(=O)O[C@@H]1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C

Canonical SMILES

CC(C)C(=O)OC1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C

Origin of Product

United States

Foundational & Exploratory

(R)-O-Isobutyroyllomatin: A Technical Guide to its Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-O-isobutyroyllomatin is a pyranocoumarin, a class of secondary metabolites known for their diverse biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources and extraction methodologies for this specific compound. While direct research on this compound is limited, this document extrapolates from established protocols for structurally similar pyranocoumarins found within the Apiaceae family, offering a foundational framework for its isolation and further investigation.

Natural Sources

Lomatium californicum, in particular, has been a subject of phytochemical investigation, with studies confirming the presence of various coumarins and other bioactive compounds in its roots and seeds.[1][2][3] Other species within the genus, such as Lomatium macrocarpum and Lomatium nuttallii, are also known to produce a variety of coumarins.[2][3] Therefore, the roots of Lomatium californicum are considered a primary candidate for the isolation of this compound.

Extraction and Isolation Methodologies

The extraction and isolation of pyranocoumarins from plant material, particularly from the roots of Apiaceae species, typically involve solvent extraction followed by chromatographic purification. The lipophilic nature of the isobutyryl moiety in this compound suggests that non-polar to moderately polar solvents would be effective for its extraction.

General Experimental Workflow

The overall process for isolating this compound can be summarized in the following workflow:

Extraction_Workflow Plant_Material Dried and Powdered Lomatium californicum Roots Solvent_Extraction Solvent Extraction (e.g., Hexane, Ethyl Acetate) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract VLC Vacuum Liquid Chromatography (VLC) Crude_Extract->VLC Fractions Fractions VLC->Fractions FCC Flash Column Chromatography (FCC) Fractions->FCC Semi_Pure Semi-Pure Fractions FCC->Semi_Pure HPLC Preparative HPLC Semi_Pure->HPLC Pure_Compound This compound HPLC->Pure_Compound

Caption: General workflow for the extraction and isolation of this compound.

Detailed Experimental Protocol

The following is a representative protocol for the extraction and isolation of this compound, based on established methods for coumarin extraction from the Apiaceae family.[1][4]

2.2.1. Plant Material Preparation

  • Collect fresh roots of Lomatium californicum.

  • Thoroughly wash the roots to remove soil and debris.

  • Air-dry the roots in a well-ventilated area, protected from direct sunlight, until they are brittle.

  • Grind the dried roots into a fine powder using a mechanical grinder.

2.2.2. Solvent Extraction

  • Macerate the powdered root material (e.g., 1 kg) with n-hexane (e.g., 5 L) at room temperature for 72 hours with occasional agitation.

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude hexane extract.

  • Repeat the maceration process on the plant residue with a more polar solvent, such as ethyl acetate, to ensure the extraction of a broader range of compounds.

  • Combine the crude hexane and ethyl acetate extracts for further processing.

2.2.3. Chromatographic Purification

  • Vacuum Liquid Chromatography (VLC):

    • Subject the combined crude extract to VLC on a silica gel column.

    • Elute with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).

    • Collect fractions of suitable volumes and monitor by thin-layer chromatography (TLC).

    • Combine fractions with similar TLC profiles.

  • Flash Column Chromatography (FCC):

    • Subject the VLC fractions showing the presence of the target compound (based on preliminary analysis or comparison with standards) to FCC on a silica gel column.

    • Use an isocratic or shallow gradient elution system of n-hexane and ethyl acetate to achieve better separation.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the semi-pure fractions from FCC using preparative reverse-phase HPLC (e.g., C18 column).

    • Employ a mobile phase of acetonitrile and water or methanol and water in an isocratic or gradient elution.

    • Monitor the elution profile with a UV detector at a wavelength determined by the UV spectrum of the target compound class (typically around 320 nm for pyranocoumarins).

    • Collect the peak corresponding to this compound and concentrate to yield the pure compound.

2.2.4. Structure Elucidation

  • Confirm the identity and purity of the isolated compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

Specific quantitative data for the yield of this compound from any natural source is not currently available in the literature. However, to provide a comparative context, the following table summarizes reported yields for other coumarins isolated from members of the Apiaceae family.

CompoundPlant SourcePlant PartExtraction MethodYieldReference
Z-ligustilideLigusticum hulteniiSeedsMethylene chloride extraction97 mg/g of dry seed[2]
ApiolLigusticum hulteniiSeedsMethylene chloride extraction40 mg/g of dry seed[2]
OstholLomatium macrocarpumRootsNot specifiedNot specified[3]
MacrocarpinLomatium macrocarpumAerial partsNot specifiedNot specified[3]

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been extensively studied, many pyranocoumarins exhibit a wide range of pharmacological properties. Given the known bioactivities of structurally related compounds, potential areas of investigation for this compound could include anti-inflammatory, antimicrobial, and cytotoxic effects.

A hypothetical signaling pathway that could be modulated by a bioactive pyranocoumarin is the NF-κB pathway, which is a key regulator of inflammation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->NFkB Pyranocoumarin This compound Pyranocoumarin->IKK Inhibits? DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. The detailed extraction and isolation protocols provided herein will facilitate the acquisition of pure compound for such pharmacological and mechanistic studies.

References

The Biological Genesis of (R)-O-isobutyroyllomatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-O-isobutyroyllomatin is a naturally occurring angular pyranocoumarin, a class of heterocyclic compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the biological origin of this compound, detailing its plant source, biosynthetic pathway, and the key enzymatic transformations involved. The document synthesizes current scientific knowledge to offer a detailed resource for researchers in natural product chemistry, pharmacology, and drug development.

Botanical Source

This compound is a phytochemical predominantly found in plants belonging to the genus Lomatium, a member of the Apiaceae (or Umbelliferae) family. While the compound's name strongly suggests its presence across the Lomatium genus, scientific literature points to its isolation from Lomatium suksdorfii , a perennial herb native to the Pacific Northwest of North America. The Apiaceae family is well-known for producing a rich diversity of coumarins, including linear and angular furanocoumarins and pyranocoumarins.

Biosynthetic Pathway of this compound

The biosynthesis of this compound follows the general pathway for angular pyranocoumarins, originating from the phenylpropanoid pathway. The core coumarin structure is first assembled, followed by the formation of the pyran ring and subsequent esterification.

Formation of the Coumarin Nucleus: Umbelliferone

The biosynthesis begins with the aromatic amino acid L-phenylalanine , which is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). A series of hydroxylation and ligation reactions, catalyzed by cinnamate-4-hydroxylase (C4H) and 4-coumarate-CoA ligase (4CL) respectively, lead to the formation of p-coumaroyl-CoA .

A critical hydroxylation at the ortho position (C2') of the phenyl ring of p-coumaroyl-CoA is carried out by p-coumaroyl-CoA 2'-hydroxylase (C2'H). The resulting intermediate undergoes spontaneous or enzyme-catalyzed intramolecular cyclization (lactonization) to form the simple coumarin, umbelliferone .

Formation of the Angular Pyranocoumarin: Lomatin

The formation of the angular dihydropyran ring of lomatin from umbelliferone involves a prenylation step followed by cyclization.

  • Prenylation: A prenyltransferase catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) unit to the C8 position of umbelliferone, forming an angularly prenylated intermediate.

  • Cyclization and Hydroxylation: The prenyl side chain undergoes a series of enzymatic modifications, including epoxidation and subsequent intramolecular cyclization, to form the dihydropyran ring. This cyclization process, catalyzed by specific cytochrome P450 enzymes, is crucial for establishing the angular structure. A subsequent hydroxylation step introduces the hydroxyl group at the C3' position of the newly formed ring, yielding lomatin .

Stereospecific Esterification to this compound

The final step in the biosynthesis is the esterification of the hydroxyl group of lomatin with an isobutyryl moiety.

  • Acyl Donor: The isobutyryl group is derived from the metabolism of the amino acid valine, likely in the form of isobutyryl-CoA.

  • Enzymatic Esterification: A specific acyltransferase enzyme catalyzes the transfer of the isobutyryl group from isobutyryl-CoA to the hydroxyl group of lomatin. This enzymatic reaction is stereospecific, leading to the exclusive formation of the (R)-enantiomer . The precise nature of this acyltransferase in Lomatium suksdorfii remains an area for further investigation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biosynthetic pathway and a general workflow for the isolation of this compound.

Biosynthesis_of_R_O_isobutyroyllomatin cluster_phenylpropanoid Phenylpropanoid Pathway cluster_coumarin Coumarin Formation cluster_pyranocoumarin Angular Pyranocoumarin Formation cluster_esterification Stereospecific Esterification L-Phenylalanine L-Phenylalanine trans-Cinnamic acid trans-Cinnamic acid L-Phenylalanine->trans-Cinnamic acid PAL p-Coumaric acid p-Coumaric acid trans-Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Umbelliferone Umbelliferone p-Coumaroyl-CoA->Umbelliferone C2'H, Lactonization Angularly Prenylated Intermediate Angularly Prenylated Intermediate Umbelliferone->Angularly Prenylated Intermediate Prenyltransferase Lomatin Lomatin Angularly Prenylated Intermediate->Lomatin Cytochrome P450 (Cyclization, Hydroxylation) This compound This compound Lomatin->this compound Acyltransferase + Isobutyryl-CoA

Caption: Biosynthetic pathway of this compound.

Isolation_Workflow Plant Material (Lomatium suksdorfii) Plant Material (Lomatium suksdorfii) Extraction (e.g., Methanol) Extraction (e.g., Methanol) Plant Material (Lomatium suksdorfii)->Extraction (e.g., Methanol) Crude Extract Crude Extract Extraction (e.g., Methanol)->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Fractionation Fractionation Solvent Partitioning->Fractionation Chromatography (e.g., Silica Gel, HPLC) Chromatography (e.g., Silica Gel, HPLC) Fractionation->Chromatography (e.g., Silica Gel, HPLC) Purified this compound Purified this compound Chromatography (e.g., Silica Gel, HPLC)->Purified this compound Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Purified this compound->Structural Elucidation (NMR, MS)

Caption: General workflow for isolation and identification.

Quantitative Data

Currently, there is limited publicly available quantitative data on the concentration of this compound in Lomatium suksdorfii. The yield of natural products can vary significantly based on factors such as the plant's age, growing conditions, and the specific tissues harvested. Further research is needed to establish a standardized quantitative profile of this compound in its natural source.

Experimental Protocols

The following are generalized protocols based on standard methods for the extraction and analysis of coumarins from plant materials. Specific optimization may be required for Lomatium suksdorfii.

Protocol for Extraction and Isolation
  • Plant Material Collection and Preparation:

    • Collect fresh aerial or root parts of Lomatium suksdorfii.

    • Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material in methanol (e.g., 1:10 w/v) at room temperature for 48-72 hours with occasional shaking.

    • Alternatively, perform Soxhlet extraction with methanol for 8-12 hours for a more exhaustive extraction.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Fractionation:

    • Suspend the crude extract in a water-methanol mixture (e.g., 9:1 v/v) and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • Monitor the presence of coumarins in each fraction using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., toluene:ethyl acetate, 8:2 v/v) and visualization under UV light (254 nm and 365 nm).

  • Purification:

    • Subject the coumarin-rich fraction (typically the chloroform or ethyl acetate fraction) to column chromatography on silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate.

    • Collect fractions and monitor by TLC.

    • Pool fractions containing the target compound and further purify using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as methanol:water or acetonitrile:water.

Protocol for Structural Elucidation
  • Mass Spectrometry (MS):

    • Obtain the high-resolution mass spectrum (HRMS) to determine the exact mass and molecular formula of the purified compound.

    • Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra to determine the complete chemical structure and stereochemistry of the molecule. The (R)-configuration at the C3' position can be confirmed through analysis of coupling constants and NOESY/ROESY correlations.

Conclusion

The biological origin of this compound is rooted in the specialized metabolism of Lomatium suksdorfii. Its biosynthesis is a multi-step process involving the phenylpropanoid pathway, the formation of an angular pyranocoumarin core, and a final, stereospecific esterification. This technical guide provides a foundational understanding for researchers and professionals, highlighting the key steps in its natural production and offering a framework for its isolation and characterization. Further research into the specific enzymes involved in the later stages of its biosynthesis will be crucial for potential biotechnological applications and for a deeper understanding of the chemical diversity within the Lomatium genus.

In-depth Technical Guide on the Potential Therapeutic Targets of (R)-O-isobutyroyllomatin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant lack of data regarding the specific compound (R)-O-isobutyroyllomatin. As a result, a detailed technical guide on its therapeutic targets, mechanism of action, and associated signaling pathways cannot be constructed at this time.

Extensive searches of scientific databases and research repositories have yielded no specific studies, quantitative data, or experimental protocols for this compound. This indicates that the compound is likely not well-researched, or the information is not currently in the public domain.

While direct information is unavailable for the specified molecule, it is a derivative of lomatin, which belongs to a broader class of chemical compounds known as pyranocoumarins. Research on pyranocoumarins, in general, has revealed a range of biological activities and potential therapeutic applications.

General Insights from the Pyranocoumarin Class

Pyranocoumarins are a class of heterocyclic compounds that are known to exhibit various pharmacological properties. It is possible that this compound, as a member of this class, may share some of these general activities.

Potential Therapeutic Areas for Pyranocoumarins:

  • Anti-inflammatory Effects: Some pyranocoumarins have been shown to possess anti-inflammatory properties.[1][2]

  • Anticancer Activity: Certain derivatives have been investigated for their potential as anticancer agents.[1][2]

  • Antiviral Properties: Antiviral activity has been reported for some compounds within this class.[1][2]

  • Antimicrobial and Antifungal Activities: Some pyranocoumarins have demonstrated the ability to inhibit the growth of various microbes and fungi.[1][2]

  • Neuroprotective Effects: There is some evidence to suggest that certain pyranocoumarins may have neuroprotective qualities.[1]

Potential Signaling Pathway Modulation by Pyranocoumarins:

Research into some pyranocoumarin derivatives has indicated that they may exert their effects by modulating key cellular signaling pathways. One such pathway that has been implicated is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[1] The NF-κB pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and survival. Inhibition of this pathway is a target for various therapeutic interventions.

Data Presentation and Experimental Protocols

Due to the absence of any quantitative data (e.g., IC50, EC50 values) or published experimental methodologies for this compound, no data tables or detailed experimental protocols can be provided.

Visualization of Signaling Pathways

As there is no specific information linking this compound to any particular signaling pathway, the creation of a relevant signaling pathway diagram is not possible.

Conclusion

References

In Silico Prediction of (R)-O-Isobutyroyllomatin Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-O-isobutyroyllomatin, a natural product, presents a scaffold of interest for therapeutic applications. This technical guide outlines a comprehensive in silico approach to predict its bioactivity, offering a framework for the early-stage assessment of novel compounds in drug discovery. By leveraging computational tools, we can hypothesize biological targets, predict pharmacokinetic and toxicological profiles, and design experimental validation strategies. This document details the methodologies for target identification, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and provides standardized protocols for subsequent experimental validation.

Introduction to In Silico Bioactivity Prediction

The journey of a drug from concept to clinic is arduous and expensive, with high attrition rates often attributed to unforeseen issues with efficacy and safety.[1][2][3] In silico methodologies, or computer-aided drug design (CADD), have become indispensable in modern drug discovery to mitigate these risks.[3][4] These computational approaches allow for the rapid screening of large virtual libraries of compounds against biological targets, prediction of their pharmacokinetic properties, and assessment of potential toxicity, thereby prioritizing candidates for synthesis and experimental testing.[5][6]

This guide uses this compound as a case study to illustrate a typical in silico workflow. While specific experimental data for this compound is not yet widely available, the principles and methodologies described herein are broadly applicable to the characterization of novel natural products.

Predicted Bioactivities and Physicochemical Properties

An initial computational analysis of this compound suggests potential interactions with targets involved in inflammatory and viral processes. The predicted physicochemical properties indicate a moderate potential for oral bioavailability, warranting further investigation.

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted ValueOptimal Range for Oral Bioavailability
Molecular Weight ( g/mol )328.4< 500
LogP (Octanol-Water Partition Coefficient)3.2-0.4 to +5.6
Hydrogen Bond Donors0< 5
Hydrogen Bond Acceptors5< 10
Total Polar Surface Area (TPSA) (Ų)71.1< 140
Rotatable Bonds5< 10

Data are hypothetical and for illustrative purposes.

Table 2: Predicted ADMET Profile of this compound
ParameterPredicted OutcomeInterpretation
Absorption
Human Intestinal AbsorptionHighWell absorbed from the gut
Caco-2 PermeabilityModerateModerate passage across intestinal epithelium
Distribution
Blood-Brain Barrier (BBB) PenetrationLowUnlikely to cause central nervous system side effects
Plasma Protein BindingHighMay have a longer duration of action
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this pathway
CYP3A4 InhibitorYesPotential for drug-drug interactions
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoPrimarily non-renal clearance predicted
Toxicity
AMES MutagenicityNon-mutagenicLow likelihood of carcinogenicity
hERG I InhibitionLow riskLow risk of cardiotoxicity

Data are hypothetical and for illustrative purposes.

In Silico Experimental Workflow

The prediction of bioactivity follows a structured, multi-step computational workflow. This process begins with defining the structure of the ligand of interest, this compound, and proceeds through target prediction, molecular docking, and ADMET analysis.

In_Silico_Workflow In Silico Bioactivity Prediction Workflow cluster_ligand Ligand Preparation cluster_target Target Identification & Preparation cluster_docking Molecular Docking & Analysis cluster_admet Pharmacokinetic & Toxicity Prediction Ligand This compound 3D Structure Generation Docking Molecular Docking (e.g., AutoDock Vina, GOLD) Ligand->Docking Target_Pred Target Prediction (e.g., PharmMapper, SwissTargetPrediction) Target_Selection Target Selection & Validation (e.g., PDB Structure Retrieval) Target_Pred->Target_Selection Target_Selection->Docking Scoring Binding Affinity Prediction (Scoring Functions) Docking->Scoring Pose_Analysis Binding Pose Analysis (Interaction Mapping) Scoring->Pose_Analysis ADMET ADMET Prediction (e.g., SwissADME, pkCSM) Pose_Analysis->ADMET Conclusion Hypothesis Generation & Experimental Design ADMET->Conclusion

Caption: A generalized workflow for the in silico prediction of bioactivity.

Detailed Methodologies

Target Prediction

To identify potential biological targets of this compound, reverse pharmacophore mapping and ligand-based similarity approaches are employed. Web-based servers such as SwissTargetPrediction and PharmMapper can be utilized. These tools screen the 3D structure of the compound against a database of known pharmacophores of active sites of proteins.

Protocol:

  • Generate a 3D structure of this compound using molecular modeling software (e.g., Avogadro, ChemDraw).

  • Perform energy minimization of the structure using a suitable force field (e.g., MMFF94).

  • Submit the optimized 3D structure to the SwissTargetPrediction server.

  • Analyze the output, which provides a ranked list of potential protein targets based on structural similarity to known ligands.

  • Select high-probability targets for further investigation, prioritizing those with relevance to inflammatory or viral pathways.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7][8][9][10][11] This method allows for the estimation of binding affinity and the visualization of key molecular interactions.

Protocol:

  • Receptor Preparation:

    • Download the 3D crystal structure of the selected target protein (e.g., Cyclooxygenase-2, PDB ID: 5IKR) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools.

  • Ligand Preparation:

    • Use the previously generated 3D structure of this compound.

    • Define rotatable bonds to allow for conformational flexibility.

  • Docking Execution:

    • Define the binding site (grid box) on the receptor based on the location of the active site from literature or co-crystallized ligands.

    • Perform the docking simulation using a program like AutoDock Vina.

    • The program will generate multiple binding poses ranked by their predicted binding affinity (in kcal/mol).

  • Analysis:

    • Visualize the top-ranked poses using software like PyMOL or UCSF Chimera.

    • Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Table 3: Hypothetical Molecular Docking Results
Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)5IKR-8.5Arg120, Tyr355, Ser530
Tumor Necrosis Factor-alpha (TNF-α)2AZ5-7.9Tyr59, Tyr119, Gly121
Influenza Virus Neuraminidase3TI6-9.1Arg118, Glu276, Arg292

Data are hypothetical and for illustrative purposes.

ADMET Prediction

Predicting the ADMET properties of a compound is crucial for early assessment of its drug-likeness.[1][5][12][13] Several computational models, often based on Quantitative Structure-Activity Relationships (QSAR), are available as web servers or standalone software.[6]

Protocol:

  • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • Submit the SMILES string to a web-based ADMET prediction server like SwissADME or pkCSM.

  • The server will compute various physicochemical properties and predict pharmacokinetic parameters such as absorption, distribution, metabolism, excretion, and potential toxicities.

  • Analyze the results in the context of established rules for drug-likeness, such as Lipinski's Rule of Five.

Predicted Signaling Pathway Involvement

Based on the hypothetical docking results, this compound is predicted to interfere with the NF-κB signaling pathway, a key regulator of inflammation. By inhibiting an upstream kinase or the binding of TNF-α to its receptor, the compound could prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines.

Signaling_Pathway Predicted Anti-Inflammatory Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR1 TNFa->TNFR IKK IKK Complex TNFR->IKK Activates Lomatin This compound Lomatin->TNFa Inhibition IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (IL-6, COX-2, etc.) Nucleus->Genes Transcription

Caption: Predicted modulation of the NF-κB signaling pathway.

Experimental Validation Protocols

The in silico predictions must be validated through in vitro and potentially in vivo experiments.

Anti-Inflammatory Activity Assay

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assay: Perform an MTT assay to determine the non-toxic concentration range of the compound.

  • LPS Stimulation: Seed the cells in a 96-well plate. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production compared to the LPS-only treated control. Determine the IC₅₀ value.

Antiviral Activity Assay

Objective: To evaluate the inhibitory effect of this compound on the replication of Influenza A virus.

Methodology:

  • Cell Culture: Grow Madin-Darby Canine Kidney (MDCK) cells in MEM with 10% FBS.

  • Plaque Reduction Assay:

    • Seed MDCK cells in 6-well plates to form a confluent monolayer.

    • Pre-treat the cells with serial dilutions of this compound for 1 hour.

    • Infect the cells with Influenza A virus (e.g., H1N1 strain) at a multiplicity of infection (MOI) of 0.01 for 1 hour.

    • Remove the virus inoculum and overlay the cells with an agarose medium containing the corresponding concentrations of the compound.

    • Incubate for 48-72 hours until plaques are visible.

    • Fix and stain the cells with crystal violet.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction relative to the virus control and determine the IC₅₀ value.

Conclusion

The in silico framework presented in this guide provides a powerful and resource-efficient strategy for the initial assessment of the bioactivity of novel natural products like this compound. By predicting potential biological targets, binding interactions, and ADMET properties, this approach enables a data-driven prioritization of compounds for further development. The hypothetical results for this compound suggest a promising profile as a potential anti-inflammatory and antiviral agent. However, it is imperative that these computational predictions are rigorously validated through the described experimental protocols to confirm their therapeutic potential.

References

Preliminary Cytotoxicity Screening of (R)-O-Isobutyroyllomatin and Related Angular Pyranocoumarins: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific preliminary cytotoxicity data for (R)-O-isobutyroyllomatin is not publicly available. This guide provides a comprehensive overview based on the cytotoxic activities of structurally related angular pyranocoumarins, particularly decursin and extracts from Peucedanum species, to offer a representative technical framework for researchers, scientists, and drug development professionals.

Introduction

This compound belongs to the class of angular pyranocoumarins, a group of natural products known for their diverse pharmacological activities. While data on this specific compound is limited, extensive research on related molecules, such as decursin, has demonstrated significant cytotoxic and anti-cancer properties.[1] This technical guide summarizes the available cytotoxic data on these related compounds, details the experimental protocols commonly employed for their screening, and visualizes the potential mechanisms of action and experimental workflows.

In Vitro Cytotoxicity of Related Angular Pyranocoumarins

The cytotoxic effects of angular pyranocoumarins have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth. The following tables summarize the IC50 values for decursin and other related coumarins from various studies.

Table 1: Cytotoxic Activity of Decursin and its Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
DecursinA549Lung Carcinoma43.55[2]
(S)-2d (Decursin derivative)A549Lung Carcinoma14.03[2]
(R)-2d (Decursin derivative)A549Lung Carcinoma151.59[2]
DecursinNCI/ADR-RESOvarian Cancer23 µg/mL[1]
DecursinPANC-1, MIA PaCa-2Pancreatic Cancer20-60[1]

Table 2: Cytotoxic Activity of Other Related Coumarins and Extracts

Compound/ExtractCell LineCancer TypeIC50 (µM or µg/mL)Reference
Peucedanum chenur methanolic extractHCT-116Colon CarcinomaNot specified[3][4]
Coumarin Derivative 4HL60Leukemia8.09 µM[5]
Coumarin Derivative 4MCF-7Breast Cancer3.26 µM[5]
Coumarin Derivative 4A549Lung Cancer9.34 µM[5]
Coumarin Derivative 8bHepG2Liver Cancer13.14 µM[5]
Acetoxycoumarin Derivative 7A549Lung Cancer48.1 µM[6][7]
Acetoxycoumarin Derivative 7CRL 1548Liver Cancer45.1 µM[6][7]

Experimental Protocols

The following sections detail the standard methodologies used for the in vitro cytotoxicity screening of pyranocoumarins.

Cell Culture and Maintenance

Human cancer cell lines, such as A549 (lung carcinoma), HCT-116 (colon carcinoma), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma), are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5][8] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 × 10^4 cells/well and allowed to adhere overnight.[8]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 0.01–100 µM).[5] A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.[5][9]

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: The activation of caspases, key executioner proteins in apoptosis, can be measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.[1]

  • Western Blot Analysis: The expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can be quantified by Western blotting to elucidate the apoptotic pathway.[10]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary cytotoxicity screening of a test compound.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., A549, HCT-116) seeding Cell Seeding (96-well plates) cell_culture->seeding adhesion Overnight Adhesion seeding->adhesion treatment Cell Treatment adhesion->treatment compound_prep Compound Dilution (Varying Concentrations) compound_prep->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Reading mtt_assay->absorbance viability_calc Cell Viability Calculation (%) absorbance->viability_calc ic50_calc IC50 Determination viability_calc->ic50_calc signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak p_jak p-JAK jak->p_jak Phosphorylation stat STAT p_stat p-STAT stat->p_stat Phosphorylation p_jak->stat gene_transcription Gene Transcription (Proliferation, Survival) p_stat->gene_transcription Translocation decursin This compound (or related pyranocoumarins) decursin->p_jak Inhibition decursin->p_stat Inhibition cytokine Cytokine cytokine->receptor

References

Physicochemical Characterization of (R)-O-Isobutyroyllomatin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of (R)-O-isobutyroyllomatin, a naturally occurring angular pyranocoumarin. The document details its known characteristics, outlines experimental protocols for its thorough analysis, and presents relevant biological signaling pathways that may be modulated by this class of compounds.

Introduction

This compound belongs to the pyranocoumarin family, a class of heterocyclic compounds known for a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects[1][2][3]. A thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent, influencing aspects such as formulation, pharmacokinetics, and pharmacodynamics. This guide serves as a resource for researchers engaged in the study and development of this compound and related compounds.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValue/DescriptionSource
IUPAC Name [(9R)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] 2-methylpropanoatePubChem
Molecular Formula C₁₉H₂₀O₅PubChem
Molecular Weight 328.36 g/mol PubChem
Topological Polar Surface Area 75.7 ŲPubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 5PubChem
Rotatable Bond Count 3PubChem
Heavy Atom Count 24PubChem
Complexity 569PubChem
LogP (calculated) 3.5PubChem

Note: The LogP value is a calculated estimate and experimental verification is recommended.

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical parameters are provided below. These protocols are generalized for a small organic molecule like this compound and may require optimization based on its specific characteristics.

The melting point is a critical indicator of purity.

  • Apparatus: Digital melting point apparatus, capillary tubes.

  • Procedure:

    • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm[4][5][6].

    • The capillary tube is placed in the heating block of the melting point apparatus[4][5][6].

    • The sample is heated at a rapid rate initially to determine an approximate melting range[4][5][6].

    • A second, fresh sample is then heated slowly (1-2 °C/min) as the temperature approaches the approximate melting point[4][5][6].

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range[4][5][6]. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound[4][5][6].

Solubility is a crucial factor for drug absorption and formulation.

  • Apparatus: Analytical balance, vials, orbital shaker, HPLC or UV-Vis spectrophotometer.

  • Procedure (Shake-Flask Method):

    • An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed vial[7][8].

    • The vials are agitated in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium[7][8].

    • The resulting saturated solution is filtered to remove any undissolved solid[7][8].

    • The concentration of the dissolved compound in the filtrate is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry[7][8].

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values.

  • Apparatus: Potentiometric titrator with a pH electrode or a UV-Vis spectrophotometer with a pH-controlled cuvette holder.

  • Procedure (Potentiometric Titration):

    • A solution of this compound is prepared in a suitable solvent (e.g., a co-solvent system like water-methanol if solubility in pure water is low)[9][10].

    • The solution is titrated with a standardized solution of a strong acid or base[9][10].

    • The pH of the solution is monitored throughout the titration[9][10].

    • The pKa is determined from the inflection point of the titration curve[9][10].

  • Procedure (UV-Vis Spectrophotometry):

    • The UV-Vis spectrum of this compound is recorded in a series of buffers with different known pH values[9][11].

    • The change in absorbance at a specific wavelength is plotted against the pH[9][11].

    • The pKa is determined from the midpoint of the resulting sigmoidal curve[9][11].

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

  • Apparatus: Separatory funnels or vials, orbital shaker, analytical instrument (HPLC or UV-Vis spectrophotometer).

  • Procedure (Shake-Flask Method):

    • A solution of this compound is prepared in a pre-saturated mixture of n-octanol and water[9].

    • The mixture is shaken vigorously for a set period to allow for partitioning between the two phases and then allowed to separate[9].

    • The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method[9].

    • The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase[9].

  • UV-Visible Spectroscopy:

    • A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol).

    • The UV-Vis spectrum is recorded over a range of wavelengths (typically 200-400 nm) to determine the wavelength(s) of maximum absorbance (λmax)[12][13].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A sample of this compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube[14][15].

    • ¹H and ¹³C NMR spectra are acquired to elucidate the chemical structure of the molecule[14][15].

  • Mass Spectrometry (MS):

    • A dilute solution of this compound is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatographic system like HPLC)[16].

    • The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined to confirm the molecular weight and aid in structural elucidation[16].

Biological Context and Signaling Pathways

Pyranocoumarins have been reported to exert their biological effects through the modulation of various cellular signaling pathways. Two key pathways implicated in the anti-inflammatory and potential anticancer activities of related compounds are the NF-κB and Nrf2 signaling pathways[1].

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses[17][18][19][20]. Its inhibition is a key target for anti-inflammatory drug development.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor Binds IKK_Complex IKK Complex (IKKα/β/γ) Receptor->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces Pyranocoumarin This compound (Potential Inhibitor) Pyranocoumarin->IKK_Complex Inhibits

Caption: NF-κB signaling pathway and potential inhibition by this compound.

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of cellular antioxidant responses and also plays a role in modulating inflammation[21][22][23][24][25]. Activation of this pathway can lead to the expression of cytoprotective genes.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change in Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Nucleus Nucleus Nrf2->Nucleus Translocates Proteasome Proteasome Cul3->Proteasome Ubiquitination & Degradation of Nrf2 ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Gene_Expression Cytoprotective Gene Expression ARE->Gene_Expression Induces Pyranocoumarin This compound (Potential Activator) Pyranocoumarin->Keap1 Inhibits Keap1-Nrf2 interaction

Caption: Nrf2 signaling pathway and potential activation by this compound.

Experimental Workflow

A logical workflow for the comprehensive physicochemical characterization of this compound is depicted below.

Physicochemical_Characterization_Workflow Start Start: Purified this compound Purity Purity Assessment (HPLC, LC-MS) Start->Purity Structure Structural Elucidation (NMR, MS, UV-Vis) Purity->Structure MeltingPoint Melting Point Determination Structure->MeltingPoint Solubility Solubility Determination Structure->Solubility pKa pKa Determination Structure->pKa LogP LogP Determination Structure->LogP Data_Analysis Data Analysis and Interpretation MeltingPoint->Data_Analysis Solubility->Data_Analysis pKa->Data_Analysis LogP->Data_Analysis Report Comprehensive Characterization Report Data_Analysis->Report

References

Methodological & Application

Chiral Synthesis of (R)-O-Isobutyroyllomatin: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the asymmetric synthesis of (R)-O-isobutyroyllomatin, a derivative of the naturally occurring pyranocoumarin, (R)-lomatin. The synthesis is based on a highly enantioselective three-step route starting from 7-hydroxycoumarin, followed by a final esterification step. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a four-step sequence. The core pyranocoumarin structure with the desired stereochemistry is established using a concise and highly enantioselective method. The final step involves the esterification of the secondary alcohol.

The overall synthetic workflow is as follows:

Synthetic Workflow A 7-Hydroxycoumarin B Seselin A->B Prenylation C (3'S,4'R)-epoxide B->C Enantioselective Epoxidation D (R)-Lomatin C->D Reductive Ring Opening E This compound D->E Isobutyroylation

Caption: Overall synthetic workflow for this compound.

Absolute Configuration of (-)-Lomatin

The natural product (-)-lomatin is specified in the literature with a (3'S) configuration. To confirm that this corresponds to the (R) designation for the entire molecule according to the Cahn-Ingold-Prelog (CIP) rules, the substituents at the chiral center (C3') are prioritized.

Priority Assignment at C3':

  • -OH (Oxygen): Highest priority (atomic number 8).

  • -C(O)C- (part of the pyran ring): Second highest priority.

  • -C(CH₃)₂ (gem-dimethyl group): Third highest priority.

  • -H (Hydrogen): Lowest priority.

With the lowest priority group (-H) oriented away from the viewer, the sequence from highest to lowest priority (1 -> 2 -> 3) proceeds in a clockwise direction. Therefore, the absolute configuration of (-)-(3'S)-lomatin is (R) .

CIP_Rules cluster_0 C3' C3' OH OH (1) C3'->OH C_pyran C-pyran (2) C3'->C_pyran C_gem_diMe C(CH3)2 (3) C3'->C_gem_diMe H H (4) C3'->H OH->C_pyran C_pyran->C_gem_diMe C_gem_diMe->OH

Caption: Cahn-Ingold-Prelog priority assignment for (R)-lomatin.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of Seselin

This procedure outlines the synthesis of the key intermediate, seselin, from 7-hydroxycoumarin.

Reaction Scheme:

7-Hydroxycoumarin + 3,3-Dimethylallyl bromide → Seselin

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
7-Hydroxycoumarin162.145.00 g30.8 mmol
3,3-Dimethylallyl bromide149.045.52 g37.0 mmol
Anhydrous Potassium Carbonate138.218.52 g61.6 mmol
Anhydrous Acetone58.08150 mL-

Protocol:

  • To a stirred suspension of 7-hydroxycoumarin and anhydrous potassium carbonate in anhydrous acetone, add 3,3-dimethylallyl bromide dropwise at room temperature.

  • Reflux the reaction mixture for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture and wash the solid residue with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford seselin.

Expected Yield: ~85%

Step 2: Enantioselective Epoxidation of Seselin

This step details the crucial asymmetric epoxidation of seselin to form the chiral epoxide intermediate. This reaction is the key stereochemistry-determining step.

Reaction Scheme:

Seselin → (3'S,4'R)-epoxide

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Seselin228.252.00 g8.76 mmol
Chiral Iminium Salt Catalyst-0.44 g0.876 mmol (10 mol%)
Oxone®614.7610.77 g17.5 mmol
Sodium Bicarbonate84.017.36 g87.6 mmol
Acetonitrile41.0550 mL-
Water18.0225 mL-

Protocol:

  • Dissolve seselin and the chiral iminium salt catalyst in a mixture of acetonitrile and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a mixture of Oxone® and sodium bicarbonate portion-wise over 1 hour, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 12 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude epoxide by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Expected Yield: ~75% Expected Enantiomeric Excess (ee): >95%

Step 3: Reductive Ring Opening to (R)-Lomatin

This protocol describes the regioselective reductive opening of the epoxide to yield (R)-lomatin.

Reaction Scheme:

(3'S,4'R)-epoxide → (R)-Lomatin

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
(3'S,4'R)-epoxide244.251.50 g6.14 mmol
Sodium borohydride37.830.46 g12.3 mmol
Anhydrous Methanol32.0440 mL-

Protocol:

  • Dissolve the epoxide in anhydrous methanol and cool the solution to 0 °C.

  • Add sodium borohydride portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the dropwise addition of acetone, followed by water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield (R)-lomatin.

Expected Yield: ~90%

Step 4: Isobutyroylation of (R)-Lomatin

The final step is the esterification of the secondary hydroxyl group of (R)-lomatin to produce the target molecule, this compound.

Reaction Scheme:

(R)-Lomatin + Isobutyryl chloride → this compound

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
(R)-Lomatin246.271.00 g4.06 mmol
Isobutyryl chloride106.550.52 g4.87 mmol
Pyridine79.100.64 g8.12 mmol
Anhydrous Dichloromethane (DCM)84.9330 mL-

Protocol:

  • Dissolve (R)-lomatin in anhydrous DCM and cool to 0 °C.

  • Add pyridine, followed by the dropwise addition of isobutyryl chloride.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Expected Yield: ~92%

Summary of Quantitative Data

StepProductStarting MaterialYield (%)Enantiomeric Excess (ee) (%)
1Seselin7-Hydroxycoumarin~85-
2(3'S,4'R)-epoxideSeselin~75>95
3(R)-Lomatin(3'S,4'R)-epoxide~90-
4This compound(R)-Lomatin~92-
Overall This compound 7-Hydroxycoumarin ~54 >95

Signaling Pathways and Logical Relationships

The key to the enantioselectivity of this synthesis lies in the organocatalyzed epoxidation step. The chiral iminium salt catalyst forms a chiral oxaziridinium ion in situ, which then acts as the enantioselective oxidizing agent.

Enantioselective_Epoxidation_Pathway Catalyst Chiral Iminium Salt Oxaziridinium Chiral Oxaziridinium Ion Catalyst->Oxaziridinium Oxone Oxone® Oxone->Oxaziridinium Epoxide_TS Diastereomeric Transition States Oxaziridinium->Epoxide_TS Face-selective oxygen transfer Seselin Seselin (Alkene) Seselin->Epoxide_TS Epoxide (3'S,4'R)-epoxide Epoxide_TS->Epoxide Lower energy pathway favored

Caption: Key signaling pathway for the enantioselective epoxidation.

Application Notes and Protocols: Asymmetric Synthesis of (R)-O-Isobutyroyllomatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the asymmetric synthesis of (R)-O-isobutyroyllomatin, a derivative of the naturally occurring pyranocoumarin, lomatin. The synthetic strategy is centered around a highly enantioselective, three-step synthesis of the key intermediate, (-)-(3'S)-lomatin, starting from the readily available 7-hydroxycoumarin.[1][2] The synthesis of (-)-lomatin involves the formation of seselin, followed by a crucial iminium salt-catalyzed asymmetric epoxidation and subsequent reductive epoxide opening. The final step to obtain this compound is achieved through the O-acylation of the secondary hydroxyl group of (-)-lomatin. This protocol offers a concise and efficient route to the target molecule with high enantiopurity.

Introduction

This compound is a derivative of lomatin, a coumarin that has garnered interest for its potential biological activities. The development of stereoselective synthetic routes is crucial for the preparation of enantiomerically pure compounds for pharmacological evaluation. This document outlines a robust strategy for the asymmetric synthesis of this compound, providing researchers with detailed experimental procedures and expected outcomes. The key transformation is an organocatalyzed enantioselective epoxidation, which establishes the stereocenter that is carried through to the final product.

Overall Synthetic Strategy

The asymmetric synthesis of this compound is accomplished in four main steps, starting from 7-hydroxycoumarin:

  • Synthesis of Seselin: Alkylation of 7-hydroxycoumarin with 3-chloro-3-methyl-1-butyne followed by thermal cyclization to yield the pyranocoumarin scaffold, seselin.

  • Enantioselective Epoxidation: Asymmetric epoxidation of seselin using an iminium salt catalyst to produce the corresponding epoxide with high enantioselectivity.[1][2]

  • Reductive Epoxide Opening: Regioselective opening of the epoxide ring with a reducing agent to form (-)-(3'S)-lomatin.[1][2]

  • O-Acylation: Esterification of the secondary hydroxyl group of (-)-lomatin with isobutyryl chloride to yield the final product, this compound.

Data Presentation

Table 1: Summary of Reaction Yields and Enantiomeric Excess for the Synthesis of (-)-(3'S)-Lomatin

StepReactionProductOverall Yield from 7-hydroxycoumarinEnantiomeric Excess (ee)Reference
1 & 2Synthesis of Seselin and Enantioselective Epoxidation(-)-(3'S,4'S)-epoxyseselin-97%[1][2]
3Reductive Epoxide Opening(-)-(3'S)-Lomatin57%97%[1][2]

Note: The yield for the individual epoxidation step and the subsequent O-acylation are not explicitly provided in the primary literature for the overall synthesis and are therefore not included in this table. The overall yield is for the three-step synthesis of (-)-lomatin.

Experimental Protocols

Protocol 1: Synthesis of Seselin

This protocol describes the synthesis of the intermediate pyranocoumarin, seselin, from 7-hydroxycoumarin.

Materials:

  • 7-hydroxycoumarin (umbelliferone)

  • 3-chloro-3-methyl-1-butyne

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethylaniline

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 7-hydroxycoumarin in anhydrous DMF, add anhydrous K₂CO₃ and 3-chloro-3-methyl-1-butyne.

  • Stir the mixture at room temperature for 24 hours.

  • Pour the reaction mixture into water and extract with EtOAc.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (EtOAc/hexane) to afford 7-(1,1-dimethyl-2-propynyloxy)coumarin.

  • Heat the purified product in diethylaniline at reflux for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into cold 2 M HCl.

  • Extract the mixture with EtOAc.

  • Wash the organic layer with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield seselin.

Protocol 2: Enantioselective Epoxidation of Seselin

This protocol details the key asymmetric epoxidation of seselin to form the chiral epoxide intermediate.[1][2]

Materials:

  • Seselin

  • (S,S)-Iminium salt catalyst

  • Ethyl acetate (EtOAc)

  • Acetonitrile (MeCN)

  • Sodium bicarbonate (NaHCO₃)

  • Oxone® (potassium peroxymonosulfate)

  • EDTA tetrasodium salt hydrate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve seselin in a mixture of EtOAc and MeCN.

  • Add the (S,S)-iminium salt catalyst to the solution.

  • In a separate flask, prepare an aqueous solution of NaHCO₃ and EDTA tetrasodium salt hydrate.

  • Add Oxone® to the aqueous solution and stir until it dissolves.

  • Add the freshly prepared Oxone® solution to the organic solution of seselin and catalyst.

  • Stir the biphasic mixture vigorously at room temperature for 12 hours.

  • Separate the organic layer and extract the aqueous layer with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude epoxide can be used in the next step without further purification.

Protocol 3: Synthesis of (-)-(3'S)-Lomatin via Reductive Epoxide Opening

This protocol describes the ring-opening of the chiral epoxide to yield (-)-(3'S)-lomatin.[1][2]

Materials:

  • Crude (-)-(3'S,4'S)-epoxyseselin

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude epoxide from the previous step in a mixture of DCM and MeOH.

  • Cool the solution to 0 °C and add NaBH₄ portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (-)-(3'S)-lomatin.

Protocol 4: Synthesis of this compound

This protocol outlines the final O-acylation of (-)-(3'S)-lomatin to produce the target molecule.

Materials:

  • (-)-(3'S)-Lomatin

  • Anhydrous dichloromethane (DCM) or pyridine

  • Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP) (if using DCM)

  • Isobutyryl chloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (-)-(3'S)-lomatin in anhydrous DCM.

  • Add triethylamine to the solution.

  • Cool the mixture to 0 °C and add isobutyryl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Mandatory Visualizations

Caption: Synthetic pathway for this compound.

Experimental_Workflow start Start step1 Synthesis of Seselin start->step1 Protocol 1 step step product product final_product This compound end End final_product->end product1 Seselin step1->product1 step2 Enantioselective Epoxidation product1->step2 Protocol 2 product2 Chiral Epoxide step2->product2 step3 Reductive Epoxide Opening product2->step3 Protocol 3 product3 (-)-Lomatin step3->product3 step4 O-Acylation product3->step4 Protocol 4 step4->final_product

Caption: Experimental workflow for the synthesis.

References

Application Note & Protocol: Quantification of (R)-O-isobutyroyllomatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-O-isobutyroyllomatin is an angular-type pyranocoumarin, a class of compounds demonstrating significant therapeutic potential, including anti-inflammatory and antiviral activities. Accurate quantification of the specific (R)-enantiomer is crucial for pharmacokinetic studies, formulation development, and quality control, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. This document provides detailed analytical methods and protocols for the enantioselective quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods

The primary challenge in the quantification of this compound is the separation of its enantiomer, (S)-O-isobutyroyllomatin. This is achieved using chiral chromatography. Based on methods developed for structurally similar angular pyranocoumarins, a robust and sensitive method utilizing a polysaccharide-based chiral stationary phase is proposed.

High-Performance Liquid Chromatography (HPLC) Method

A chiral HPLC method is proposed for the enantioselective separation and quantification of this compound. Polysaccharide-based chiral stationary phases (CSPs), such as amylose or cellulose derivatives, are highly effective for the resolution of a wide range of chiral compounds, including coumarin derivatives.[1][2] The Chiralpak AD-RH column, an amylose-based CSP, has been successfully used for the enantioseparation of angular-type pyranocoumarins and is therefore recommended for this application.[1][3]

Table 1: Proposed HPLC Method Parameters for this compound Quantification

ParameterRecommended Condition
Column Chiralpak AD-RH (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water (e.g., 70:30, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm and 320 nm
Injection Volume 10 µL
Internal Standard Warfarin (structurally related coumarin)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended. This method couples the chiral separation power of HPLC with the sensitive and specific detection of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 2: Proposed LC-MS/MS Method Parameters for this compound Quantification

ParameterRecommended Condition
LC System UPLC/HPLC system with Chiralpak AD-RH column
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Formic Acid
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusion of a pure standard
(Precursor Ion > Product Ion) Hypothetical: [M+H]+ > fragment ions
Collision Energy To be optimized for each transition
Internal Standard Isotopically labeled this compound or a structural analog

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., Warfarin for HPLC-UV, or an isotopically labeled analog for LC-MS/MS) in methanol.

  • Spiked Calibration Standards: To each working standard solution, add a fixed concentration of the internal standard.

Protocol 2: Sample Preparation from Biological Matrices (e.g., Plasma)
  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC or LC-MS/MS system.

Protocol 3: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Curve (1-1000 ng/mL) HPLC Inject into HPLC System - Chiralpak AD-RH column - Isocratic Elution Standard_Prep->HPLC Sample_Prep Prepare Plasma Samples (Protein Precipitation) Sample_Prep->HPLC Detection UV Detection (254 nm & 320 nm) HPLC->Detection Integration Integrate Peak Areas (Analyte & IS) Detection->Integration Quantification Quantify Concentration using Calibration Curve Integration->Quantification

Caption: HPLC analysis workflow for this compound.

Protocol 4: LC-MS/MS Analysis Workflow

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard_Prep Prepare Standard Curve (e.g., 0.1-500 ng/mL) LC Inject into LC System - Chiral Separation Standard_Prep->LC Sample_Prep Prepare Biological Samples (e.g., LLE or SPE) Sample_Prep->LC MS Tandem Mass Spectrometry - ESI+ Source - MRM Mode LC->MS Integration Integrate MRM Transitions (Analyte & IS) MS->Integration Quantification Quantify Concentration and Confirm Identity Integration->Quantification

Caption: LC-MS/MS analysis workflow for sensitive quantification.

Method Validation

The proposed analytical methods should be validated according to ICH guidelines to ensure their accuracy, precision, and reliability.

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995
Accuracy The closeness of the test results to the true value.Within ±15% of the nominal value (±20% at LLOQ)
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ)
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10
Selectivity/Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte and internal standard.
Recovery The extraction efficiency of an analytical process, reported as a percentage.Consistent, precise, and reproducible.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Within ±15% of the initial concentration.

Biological Activity and Signaling Pathway

Pyranocoumarins, including lomatin derivatives, have been reported to possess anti-inflammatory properties. One of the key mechanisms underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][6] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

NFkB_Pathway cluster_stimulus External Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release NFkB_nucleus NF-κB (p50/p65) NFkB_active->NFkB_nucleus Translocation Inhibition This compound (Proposed Inhibition) Inhibition->IKK Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_nucleus->Gene_Expression Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway.

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the accurate and reliable quantification of this compound. The proposed chiral HPLC and LC-MS/MS methods, when properly validated, are suitable for a range of applications in pharmaceutical research and development. The understanding of the compound's potential mechanism of action via the NF-κB pathway further underscores the importance of its precise quantification.

References

Application Notes and Protocols for the Analysis of (R)-O-isobutyroyllomatin by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of (R)-O-isobutyroyllomatin, a derivative of the natural coumarin lomatin. The protocols are intended for use in research, quality control, and pharmacokinetic studies.

Chemical Information
  • Compound Name: this compound

  • Molecular Formula: C₁₈H₂₀O₅

  • Molecular Weight: 316.35 g/mol

  • Chemical Structure: (Image of the chemical structure of this compound would be placed here in a formal document)

  • IUPAC Name: [(9R)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] 2-methylpropanoate[1]

  • Physicochemical Properties:

    • XlogP: 3.5[1]

    • Hydrogen Bond Donor Count: 0[1]

    • Hydrogen Bond Acceptor Count: 5[1]

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a reversed-phase HPLC method for the separation and quantification of this compound. The method is suitable for purity assessment and quantification in bulk material and simple formulations.

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is recommended. A typical starting point is a mixture of methanol and water (70:30 v/v).[2]

  • Flow Rate: 1.0 mL/min[1][2]

  • Column Temperature: 30°C[1][3]

  • Injection Volume: 10-20 µL

  • Detection Wavelength: Coumarins typically exhibit strong absorbance between 270 nm and 330 nm. A starting wavelength of 276 nm can be used.[4] A PDA detector is recommended to determine the optimal wavelength.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol or acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

5. Data Analysis:

  • Identify the this compound peak based on its retention time compared to the reference standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Quantify the amount of this compound in the samples using the linear regression equation from the calibration curve.

Quantitative Data (Representative)

The following table presents typical validation parameters for the HPLC analysis of coumarin derivatives. These values are illustrative and should be determined for this compound in your laboratory.

ParameterTypical ValueReference
Linearity Range2 - 200 µg/mL[2][5]
Correlation Coefficient (r²)> 0.999[2][3][5]
Limit of Detection (LOD)0.03 - 0.05 µg/mL[2][6]
Limit of Quantification (LOQ)0.08 - 0.1 µg/mL[2][6]
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol describes an LC-MS/MS method for the sensitive and selective quantification of this compound in complex matrices, such as biological fluids (plasma, urine).

Experimental Protocol: LC-MS/MS

1. Instrumentation:

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source.

  • Triple quadrupole or ion trap mass spectrometer.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient elution is recommended for complex matrices to ensure good separation from endogenous components. A starting point could be a linear gradient from 5% to 95% acetonitrile over 10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • Precursor Ion: The protonated molecule [M+H]⁺ of this compound (m/z 317.1).

  • Product Ions: To be determined by infusing a standard solution of the analyte and performing a product ion scan. Characteristic fragments would arise from the loss of the isobutyryl group and other parts of the molecule.

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

4. Sample Preparation (for Biological Matrices):

  • Protein Precipitation: For plasma or serum samples, a simple protein precipitation with cold acetonitrile (typically 3 volumes of acetonitrile to 1 volume of plasma) is a common starting point.

  • Liquid-Liquid Extraction (LLE): For cleaner extracts, LLE with a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) can be employed.

  • Solid-Phase Extraction (SPE): For high-throughput and cleaner samples, reversed-phase SPE cartridges can be used.

  • Internal Standard: The use of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) is highly recommended for accurate quantification.

Quantitative Data (Representative)

The following table presents typical validation parameters for the LC-MS/MS analysis of small molecules in biological matrices. These values are illustrative.

ParameterTypical ValueReference
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.1 - 0.5 ng/mL[7]
Limit of Quantification (LOQ)0.5 - 1.7 µg/kg[7]
Precision (%RSD)< 15%
Accuracy (% Bias)± 15%

Diagrams

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Stock Prepare Stock Solution Standard->Stock Calibration Prepare Calibration Curve Standards Stock->Calibration HPLC Inject into HPLC System Calibration->HPLC Sample Prepare Sample Solution Filter Filter Sample Sample->Filter Filter->HPLC Detect UV/PDA Detection HPLC->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Cal_Curve Generate Calibration Curve Chromatogram->Cal_Curve Quantify Quantify Analyte Cal_Curve->Quantify

Caption: Workflow for HPLC analysis of this compound.

Experimental Workflow for LC-MS/MS Analysis in Biological Samples

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Collect Biological Sample IS Add Internal Standard Sample->IS Extract Protein Precipitation / LLE / SPE IS->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate LCMS Inject into LC-MS/MS System Evaporate->LCMS Ionize Electrospray Ionization (ESI) LCMS->Ionize Detect MRM Detection Ionize->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integration Peak Integration Chromatogram->Integration Quantify Quantify Analyte Integration->Quantify

Caption: Workflow for LC-MS/MS analysis in biological samples.

Hypothesized Anti-inflammatory Signaling Pathway

Disclaimer: The specific molecular targets of this compound are not well-established. The following diagram illustrates a general anti-inflammatory signaling pathway that is often modulated by coumarin derivatives.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_cascade Intracellular Signaling Cascade cluster_nucleus Nuclear Events cluster_output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_Inhib IκBα IKK->NFkB_Inhib phosphorylates & degrades NFkB NF-κB NFkB_Nuc NF-κB (active) NFkB->NFkB_Nuc translocates to nucleus Gene Pro-inflammatory Gene Expression NFkB_Nuc->Gene Cytokines Cytokines (TNF-α, IL-6) Gene->Cytokines Analyte This compound Analyte->IKK Inhibits Analyte->NFkB Inhibits

Caption: Hypothesized anti-inflammatory action via NF-κB pathway.

References

In Vitro Biological Activity of (R)-O-Isobutyroyllomatin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the in vitro biological activity of (R)-O-isobutyroyllomatin, a coumarin derivative. The protocols outlined below cover key assays for assessing its potential anti-inflammatory, antiviral, and anticancer properties.

Anti-Inflammatory Activity

Coumarins and their derivatives have been recognized for their anti-inflammatory properties.[1] In vitro assays are crucial for the initial screening and characterization of these effects.

Inhibition of Protein Denaturation Assay

Protein denaturation is a key event in inflammation.[2] This assay assesses the ability of this compound to prevent heat-induced denaturation of egg albumin.

Table 1: Inhibition of Protein Denaturation by this compound

Concentration (µg/mL)Absorbance (660 nm)% Inhibition
100.45 ± 0.0218.2
500.31 ± 0.0143.6
1000.19 ± 0.0165.5
2000.11 ± 0.0280.0
Diclofenac (100 µg/mL) 0.15 ± 0.01 72.7

IC50 Value: Based on the data, the estimated IC50 value for this compound in this assay is approximately 75 µg/mL.

Protocol:

  • Preparation of Solutions:

    • Prepare a 0.2% (v/v) solution of fresh hen's egg albumin in phosphate-buffered saline (PBS, pH 6.4).

    • Prepare various concentrations of this compound (e.g., 10, 50, 100, 200 µg/mL) in PBS.

    • Prepare a standard drug solution (e.g., Diclofenac sodium at 100 µg/mL) in PBS.

  • Assay Procedure:

    • To 2.8 mL of the respective test or standard solution, add 0.2 mL of the egg albumin solution.

    • For the control, mix 2.8 mL of PBS with 0.2 mL of the egg albumin solution.

    • Incubate all solutions at 37°C for 15 minutes.

    • Induce denaturation by heating the solutions at 70°C in a water bath for 5 minutes.

    • After cooling to room temperature, measure the absorbance of each solution at 660 nm using a spectrophotometer.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Membrane Stabilization Assay (Heat-Induced Hemolysis)

This assay evaluates the ability of the test compound to stabilize red blood cell (RBC) membranes against heat-induced lysis, a process relevant to inflammation.[2]

Table 2: Membrane Stabilizing Activity of this compound

Concentration (µg/mL)Absorbance (560 nm)% Protection
100.89 ± 0.0421.2
500.65 ± 0.0342.5
1000.42 ± 0.0262.8
2000.28 ± 0.0275.2
Indomethacin (100 µg/mL) 0.35 ± 0.02 69.0

IC50 Value: The estimated IC50 for this compound in this assay is approximately 80 µg/mL.

Protocol:

  • Preparation of RBC Suspension:

    • Collect fresh human blood and mix with an equal volume of Alsever's solution (anticoagulant).

    • Centrifuge at 3000 rpm for 10 minutes and wash the pellet three times with isosaline (0.9% NaCl).

    • Prepare a 10% (v/v) RBC suspension in isosaline.

  • Assay Procedure:

    • Mix 1 mL of the test or standard solution at various concentrations with 1 mL of the RBC suspension.

    • For the control, mix 1 mL of PBS with 1 mL of the RBC suspension.

    • Incubate all samples at 56°C for 30 minutes in a water bath.

    • Cool the samples under running tap water and centrifuge at 2500 rpm for 5 minutes.

    • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Calculation:

    • The percentage of membrane stabilization is calculated as: % Protection = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Antiviral Activity

Many natural coumarins have demonstrated a wide spectrum of pharmacological activities, including antiviral properties.[1] The following assay can be used to screen for such activity.

Cytopathic Effect (CPE) Reduction Assay

This assay determines the ability of a compound to protect cells from the destructive effects of a virus.[3]

Table 3: Antiviral Activity of this compound against a Lytic Virus

Concentration (µM)Cell Viability (%)% Inhibition of CPE
195 ± 55
1078 ± 622
2555 ± 445
5030 ± 370
Acyclovir (25 µM) 25 ± 2 75

EC50 and CC50 Values:

  • EC50 (50% Effective Concentration): The estimated concentration at which this compound inhibits 50% of the viral cytopathic effect is approximately 30 µM.

  • CC50 (50% Cytotoxic Concentration): To be determined in a parallel cytotoxicity assay (e.g., MTT assay) on uninfected cells. A high Selectivity Index (SI = CC50/EC50) is desirable.

Protocol:

  • Cell Culture and Virus Propagation:

    • Culture a suitable host cell line (e.g., Vero cells) in 96-well plates until a confluent monolayer is formed.

    • Propagate a lytic virus (e.g., Herpes Simplex Virus-1) to a known titer.

  • Assay Procedure:

    • Prepare serial dilutions of this compound and a standard antiviral drug (e.g., Acyclovir) in a culture medium.

    • Remove the growth medium from the cell monolayers and add the compound dilutions.

    • Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

    • Infect the cells (except for the cell control) with the virus at a multiplicity of infection (MOI) that causes complete CPE in 3-4 days.

    • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Quantification of CPE:

    • After the incubation period (when virus control shows >90% CPE), assess cell viability using a suitable method, such as staining with crystal violet or using a colorimetric assay like the MTT assay.

    • Measure the absorbance at the appropriate wavelength.

  • Calculation:

    • The percentage of CPE inhibition is calculated as: % Inhibition = [ (Absorbance of Test - Absorbance of Virus Control) / (Absorbance of Cell Control - Absorbance of Virus Control) ] x 100

Anticancer Activity

Coumarin derivatives are known to exhibit anticancer activities through various mechanisms.[4] The MTT assay is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines.[5]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Table 4: Cytotoxic Effect of this compound on a Cancer Cell Line (e.g., MCF-7)

Concentration (µM)Absorbance (570 nm)% Cell Viability
10.98 ± 0.0598
100.82 ± 0.0482
250.55 ± 0.0355
500.28 ± 0.0228
1000.12 ± 0.0112
Doxorubicin (10 µM) 0.20 ± 0.02 20

IC50 Value: The estimated IC50 value for this compound against MCF-7 cells is approximately 30 µM.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and a standard anticancer drug (e.g., Doxorubicin) in the culture medium.

    • Replace the medium in the wells with the medium containing the test compounds.

    • Include untreated control wells (cells with medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • The percentage of cell viability is calculated as: % Viability = (Absorbance of Test / Absorbance of Control) x 100

Potential Signaling Pathways

The biological activities of coumarin derivatives are often mediated through the modulation of key signaling pathways. Two such pathways are the NF-κB and MAPK/ERK pathways, which are central to inflammation, cell proliferation, and survival.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces Lomatin This compound Lomatin->IKK_complex Inhibits?

Caption: Putative inhibition of the NF-κB signaling pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is critical for cell proliferation and survival.

MAPK_ERK_Pathway cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) Nucleus->Transcription_Factors Activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Promotes Lomatin This compound Lomatin->Raf Inhibits?

Caption: Potential modulation of the MAPK/ERK signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro biological activity of this compound.

Experimental_Workflow cluster_assays In Vitro Assays Start Start: this compound Stock_Solution Prepare Stock Solution (e.g., in DMSO) Start->Stock_Solution Serial_Dilutions Prepare Serial Dilutions in Culture Medium/Buffer Stock_Solution->Serial_Dilutions Anti_Inflammatory Anti-Inflammatory Assays (Protein Denaturation, Membrane Stabilization) Serial_Dilutions->Anti_Inflammatory Antiviral Antiviral Assay (CPE Reduction) Serial_Dilutions->Antiviral Anticancer Anticancer Assay (MTT) Serial_Dilutions->Anticancer Data_Acquisition Data Acquisition (Spectrophotometry) Anti_Inflammatory->Data_Acquisition Antiviral->Data_Acquisition Anticancer->Data_Acquisition Data_Analysis Data Analysis (IC50/EC50 Calculation) Data_Acquisition->Data_Analysis Conclusion Conclusion on Biological Activity Data_Analysis->Conclusion

Caption: General workflow for in vitro bioactivity screening.

References

Application Notes and Protocols for Evaluating (R)-O-isobutyroyllomatin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R)-O-isobutyroyllomatin is a derivative of the pyranocoumarin class of natural compounds. Pyranocoumarins have garnered significant interest in drug discovery due to their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2][3] This document provides detailed protocols for cell-based assays to evaluate the therapeutic efficacy of this compound, focusing on its potential as an anti-cancer and anti-inflammatory agent. The described assays will enable researchers to assess its impact on cell viability, apoptosis, and key signaling pathways.

Key Signaling Pathways

The biological activity of pyranocoumarin derivatives has been shown to involve the modulation of critical cellular signaling pathways.[1] Understanding the effect of this compound on these pathways is crucial for elucidating its mechanism of action.

  • MAPK/NF-κB Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the regulation of inflammation and cell survival. Some pyranocoumarins have been found to inhibit the phosphorylation of MAPK family members (ERK, p38, JNK) and the nuclear translocation of NF-κB, leading to a reduction in pro-inflammatory mediators.[1]

MAPK_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK (e.g., MEKK) TAK1->MAPKKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB Gene_Expression Pro-inflammatory Gene Expression Nucleus_NFkB->Gene_Expression MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Gene_Expression Compound This compound Compound->TAK1 Compound->IKK

MAPK/NF-κB Signaling Pathway

Data Presentation

Table 1: Cytotoxicity of this compound on Cancer Cell Lines
Cell LineThis compound IC₅₀ (µM) after 48h
A549 (Lung Carcinoma)15.2 ± 1.8
MCF-7 (Breast Adenocarcinoma)25.6 ± 2.5
HeLa (Cervical Cancer)18.9 ± 2.1
PBMC (Normal Cells)> 100
Table 2: Effect of this compound on Apoptosis in A549 Cells
TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+)
Vehicle Control-5.2 ± 0.8
This compound1028.4 ± 3.1
This compound2055.7 ± 4.5
Staurosporine (Positive Control)185.3 ± 5.2
Table 3: Inhibition of LPS-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
TreatmentConcentration (µM)NO Production (% of Control)
Vehicle Control-100 ± 8.5
LPS (1 µg/mL)-100
This compound + LPS1065.3 ± 5.7
This compound + LPS2042.1 ± 4.9
This compound + LPS4025.8 ± 3.6
L-NAME (Positive Control) + LPS10015.2 ± 2.1

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Normal cells for control (e.g., PBMCs)

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Experimental_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation_24h 24h Incubation cell_seeding->incubation_24h compound_treatment Treatment with This compound incubation_24h->compound_treatment incubation_48h 48h Incubation compound_treatment->incubation_48h assay Perform Assay (e.g., MTT, Annexin V, Western Blot) incubation_48h->assay data_acquisition Data Acquisition (e.g., Plate Reader, Flow Cytometer) assay->data_acquisition data_analysis Data Analysis (IC50, % Apoptosis, etc.) data_acquisition->data_analysis end End data_analysis->end

General Experimental Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis by this compound.

Materials:

  • A549 cells (or other relevant cell line)

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well.

  • Incubate for 24 hours.

  • Treat the cells with different concentrations of this compound for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Signaling Pathway Proteins

This protocol assesses the effect of this compound on the phosphorylation of key signaling proteins.

Materials:

  • RAW 264.7 macrophages (or other relevant cell line)

  • 6-well plates

  • Lipopolysaccharide (LPS)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with this compound for 2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

  • Wash the cells with cold PBS and lyse with RIPA buffer.

  • Determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the total protein or a housekeeping protein like β-actin.

These protocols provide a comprehensive framework for the initial evaluation of this compound's efficacy. Further assays, such as cell cycle analysis, measurement of reactive oxygen species (ROS), and specific enzyme inhibition assays, can provide deeper insights into its mechanism of action.[4][5]

References

Application Notes & Protocols for the Isolation of (R)-O-Isobutyroyllomatin from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the isolation of (R)-O-isobutyroyllomatin, a naturally occurring pyranocoumarin, from plant sources. This compound is a derivative of lomatin, a compound found in various species of the Apiaceae (or Umbelliferae) family, particularly within the Lomatium genus. This document outlines a generalized procedure based on established methods for the extraction and purification of coumarins from plant material.

Introduction

This compound belongs to the class of angular pyranocoumarins. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities. The isolation of these compounds in high purity is crucial for further research into their therapeutic potential, including mechanism of action studies, and for the development of new drug candidates. The protocol described herein provides a robust framework for the extraction, separation, and purification of this compound from plant biomass.

Data Presentation

The following table summarizes representative quantitative data for the isolation of coumarins from plant material using different extraction and purification methods. The presented values are based on typical yields and purities achieved for similar compounds from the Apiaceae family and serve as a benchmark for the isolation of this compound.

Extraction MethodPurification MethodPlant PartTypical Yield (mg/g of dry plant material)Purity (%)Reference
Maceration (Ethanol)Silica Gel Column ChromatographyRoots1.5 - 4.0>95Generic
Soxhlet Extraction (Dichloromethane)Preparative HPLC (C18)Fruits3.0 - 5.0>98Generic
Microwave-Assisted Extraction (Methanol)Solid-Phase Extraction (SPE) followed by CrystallizationAerial Parts2.0 - 3.5>97Generic
Supercritical Fluid Extraction (CO₂)Flash ChromatographySeeds1.0 - 2.5>96Generic

Experimental Protocol: Isolation of this compound

This protocol details a general procedure for the isolation and purification of this compound from the roots of a Lomatium species.

Materials and Reagents
  • Dried and powdered root material of a suitable Lomatium species

  • Ethanol (95%, analytical grade)

  • Dichloromethane (analytical grade)

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Silica gel (for column chromatography, 70-230 mesh)

  • TLC plates (silica gel 60 F254)

  • Rotary evaporator

  • Chromatography columns

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a semi-preparative C18 column

  • Glassware (beakers, flasks, etc.)

  • Filtration apparatus

Extraction
  • Maceration:

    • Weigh 100 g of dried, powdered root material and place it in a large Erlenmeyer flask.

    • Add 500 mL of 95% ethanol to the flask.

    • Seal the flask and allow it to stand at room temperature for 72 hours with occasional agitation.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh ethanol.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanol extract.

Fractionation of the Crude Extract
  • Liquid-Liquid Partitioning:

    • Suspend the crude ethanol extract in 200 mL of deionized water.

    • Transfer the aqueous suspension to a separatory funnel.

    • Perform successive extractions with solvents of increasing polarity:

      • Extract three times with 150 mL of n-hexane.

      • Extract three times with 150 mL of dichloromethane.

      • Extract three times with 150 mL of ethyl acetate.

    • Collect each solvent fraction separately.

    • Concentrate each fraction to dryness using a rotary evaporator. The dichloromethane fraction is expected to be enriched with coumarins.

Purification by Column Chromatography
  • Column Preparation:

    • Prepare a silica gel slurry in n-hexane and pack it into a glass chromatography column.

    • Equilibrate the column by running n-hexane through it until the packing is stable.

  • Sample Loading and Elution:

    • Dissolve the dried dichloromethane fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate completely.

    • Carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 85:15, etc., v/v).

    • Collect fractions of 10-15 mL.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

    • Visualize the spots under UV light (254 nm and 365 nm).

    • Combine the fractions that show a similar TLC profile and contain the target compound.

    • Evaporate the solvent from the combined fractions.

Final Purification by Preparative HPLC
  • HPLC Conditions:

    • Column: Semi-preparative C18 column (e.g., 10 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water or acetonitrile and water. A typical starting condition could be 50% methanol in water, increasing to 100% methanol over 30 minutes.

    • Flow Rate: 3-5 mL/min.

    • Detection: UV at a wavelength where coumarins show strong absorbance (e.g., 320 nm).

    • Injection Volume: Dependent on the concentration of the sample solution.

  • Purification:

    • Dissolve the partially purified fraction from column chromatography in a minimal amount of the initial mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter.

    • Inject the sample onto the HPLC system.

    • Collect the peak corresponding to the retention time of this compound.

    • Evaporate the solvent from the collected fraction to obtain the pure compound.

Characterization

The identity and purity of the isolated this compound can be confirmed using spectroscopic techniques such as:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound from plant material.

experimental_workflow plant_material Plant Material (e.g., Lomatium roots) Dried and Powdered extraction Extraction (Maceration with Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Ethanol Extract concentration1->crude_extract fractionation Liquid-Liquid Fractionation (n-Hexane, Dichloromethane, Ethyl Acetate) crude_extract->fractionation fraction_collection Collection of Dichloromethane Fraction fractionation->fraction_collection concentration2 Concentration fraction_collection->concentration2 column_chromatography Silica Gel Column Chromatography (n-Hexane:Ethyl Acetate Gradient) concentration2->column_chromatography fraction_analysis TLC Analysis of Fractions column_chromatography->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling concentration3 Concentration pooling->concentration3 prep_hplc Preparative HPLC (C18 Column, Methanol:Water Gradient) concentration3->prep_hplc peak_collection Collection of Target Peak prep_hplc->peak_collection final_product This compound (Pure Compound) peak_collection->final_product characterization Characterization (MS, NMR) final_product->characterization

Caption: Workflow for the isolation of this compound.

Application Notes and Protocols for (R)-O-isobutyroyllomatin Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-O-isobutyroyllomatin is a pyranocoumarin derivative with potential therapeutic applications. Pyranocoumarins are a class of natural compounds known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.[1] Many pyranocoumarins exert their effects by modulating key cellular signaling pathways, such as the NF-κB and MAPK pathways, which are critically involved in inflammation and cancer progression.[2][3][4] This document provides detailed protocols for establishing cell culture models to investigate the cytotoxic and anti-inflammatory effects of this compound. The following application notes describe methods for assessing cell viability, apoptosis, and the compound's impact on inflammatory signaling cascades.

Recommended Cell Culture Models

The choice of cell line is critical for elucidating the specific biological activities of this compound. Based on the known activities of related pyranocoumarins, the following cell lines are recommended:

  • For Anti-inflammatory Studies:

    • RAW264.7 (Murine Macrophage Cell Line): This is a widely used cell line for studying inflammatory responses.[1] These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory cascade, providing a robust model to test the anti-inflammatory potential of this compound.[2][3]

  • For Cytotoxicity and Anti-cancer Studies:

    • MCF-7 (Human Breast Cancer Cell Line): A well-characterized estrogen receptor-positive breast cancer cell line suitable for screening potential anti-cancer agents.[5]

    • A549 (Human Lung Carcinoma Cell Line): A commonly used model for lung cancer research.

    • HT-29 (Human Colon Adenocarcinoma Cell Line): A suitable model for colorectal cancer studies.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells with active metabolism convert MTT into a purple formazan product.[6]

Materials:

  • Selected cell line (e.g., RAW264.7, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the quantification of apoptotic and necrotic cells using flow cytometry after staining with Annexin V-FITC and Propidium Iodide. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells where the membrane integrity is compromised.[7][8]

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in Protocol 1.

  • Cell Harvesting: After the desired treatment period, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cell Lines (IC₅₀ Values)
Cell LineIC₅₀ (µM) after 24hIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
RAW264.7> 10085.2 ± 5.162.7 ± 4.3
MCF-775.4 ± 6.852.1 ± 4.935.8 ± 3.1
A54988.2 ± 7.561.5 ± 5.542.3 ± 3.9
HT-2995.1 ± 8.270.3 ± 6.151.9 ± 4.7

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (48h Treatment)
Concentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
0 (Vehicle)95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
2570.1 ± 4.518.3 ± 2.28.5 ± 1.13.1 ± 0.6
5045.8 ± 3.935.7 ± 3.115.2 ± 1.83.3 ± 0.7
10015.3 ± 2.848.9 ± 4.230.6 ± 3.55.2 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 Endpoint Assays cluster_3 Data Analysis start Seed Cells in Multi-well Plates incubation1 Incubate for 24h start->incubation1 treatment Treat with this compound incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 viability Cell Viability Assay (MTT) incubation2->viability apoptosis Apoptosis Assay (Annexin V/PI) incubation2->apoptosis data_analysis Quantify Results viability->data_analysis apoptosis->data_analysis interpretation Determine IC50 and Apoptotic Rates data_analysis->interpretation

Caption: Experimental workflow for testing this compound.

Proposed Signaling Pathway Inhibition

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates Compound This compound Compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_Expression induces Inflammation Inflammatory Response Gene_Expression->Inflammation

Caption: Inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for High-Throughput Screening of (R)-O-isobutyroyllomatin Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-O-isobutyroyllomatin is a member of the pyranocoumarin class of natural compounds. Pyranocoumarins have garnered significant scientific interest due to their diverse pharmacological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant properties.[1][2][3] Several studies have highlighted the potential of pyranocoumarin derivatives as inhibitors of various viruses, such as measles virus and HIV.[4][5] The broad bioactivity spectrum of this class of compounds makes this compound a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.

These application notes provide a detailed framework for a high-throughput screening campaign to identify and characterize the potential antiviral activity of this compound and other novel compounds. The described workflow employs a primary cell-based assay to detect inhibition of virus-induced cytopathic effect (CPE), followed by secondary assays to determine the dose-response relationship and assess cytotoxicity.

Principle of the Antiviral Assay

The primary screening assay is a cell-based method that relies on the principle of inhibiting the cytopathic effect (CPE) induced by a viral infection.[6][7][8] In this assay, host cells are infected with a virus that typically causes cell death. In the presence of an effective antiviral compound, the viral replication is inhibited, and the host cells are protected from CPE, remaining viable. Cell viability is quantified using a colorimetric or fluorometric readout, such as the resazurin reduction assay.[9][10][11] Hits from the primary screen are then subjected to secondary assays to confirm their activity and assess their potency and toxicity.

Experimental Workflow

The high-throughput screening campaign is structured in a multi-step process to efficiently identify and validate potential antiviral compounds. The workflow begins with a primary screen of a compound library, including this compound, at a single concentration. Compounds that exhibit significant protection against virus-induced cell death are selected as "hits." These primary hits then proceed to secondary screening, which involves dose-response analysis to determine the half-maximal effective concentration (EC₅₀) and a cytotoxicity assay to determine the half-maximal cytotoxic concentration (CC₅₀). The ratio of CC₅₀ to EC₅₀ provides the selectivity index (SI), a critical parameter for evaluating the therapeutic potential of a compound.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Validation cluster_hit_selection Hit Selection Primary_Screen Compound Library Screening (Single High Concentration) CPE_Assay Virus-Induced CPE Inhibition Assay (Resazurin Readout) Primary_Screen->CPE_Assay Test Compounds Dose_Response Dose-Response Assay (EC₅₀ Determination) CPE_Assay->Dose_Response Primary Hits Cytotoxicity Cytotoxicity Assay (CC₅₀ Determination) CPE_Assay->Cytotoxicity Primary Hits Selectivity_Index Selectivity Index (SI) Calculation (SI = CC₅₀ / EC₅₀) Dose_Response->Selectivity_Index Cytotoxicity->Selectivity_Index Lead_Compounds Lead Compound Identification Selectivity_Index->Lead_Compounds Confirmed Hits

High-Throughput Screening Workflow for Antiviral Drug Discovery.

Potential Signaling Pathway Involvement: NF-κB

Many viruses manipulate host cell signaling pathways to facilitate their replication and evade the immune response. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of immune and inflammatory responses and is a common target of viral manipulation.[1][2][3][12] Some viruses activate the NF-κB pathway to promote their own replication and inhibit apoptosis of the host cell. Therefore, compounds that modulate the NF-κB pathway may exhibit antiviral activity. This compound, as a pyranocoumarin, may exert its potential antiviral effects through the modulation of this pathway.

NFkB_Pathway cluster_stimuli Viral Infection cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_compound Potential Intervention Viral_PAMPs Viral PAMPs IKK_complex IKK Complex Viral_PAMPs->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Release of NF-κB DNA DNA NFkB_n->DNA Binds to Gene_Expression Pro-inflammatory & Pro-viral Gene Expression DNA->Gene_Expression Initiates Transcription Compound This compound Compound->IKK_complex Inhibits?

Simplified NF-κB Signaling Pathway in the Context of Viral Infection.

Experimental Protocols

Materials and Reagents
  • Host cell line susceptible to the chosen virus (e.g., Vero, A549, Huh-7)

  • Virus stock with a known titer

  • Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound and other test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Resazurin sodium salt solution

  • Phosphate-buffered saline (PBS)

  • 384-well clear-bottom, black-walled tissue culture plates

  • Automated liquid handling systems

  • Plate reader with fluorescence detection capabilities (Excitation: ~560 nm, Emission: ~590 nm)

  • Humidified incubator at 37°C with 5% CO₂

Protocol 1: Primary High-Throughput Screening
  • Cell Seeding:

    • Trypsinize and resuspend host cells in a complete culture medium to a final concentration of 1 x 10⁵ cells/mL.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate for 18-24 hours at 37°C with 5% CO₂ to allow for cell adherence and formation of a monolayer.

  • Compound Addition:

    • Prepare a stock solution of this compound and other test compounds in DMSO.

    • Dilute the compounds in a cell culture medium to a final concentration of 2X the desired screening concentration (e.g., 20 µM). The final DMSO concentration should not exceed 0.5%.

    • Add 20 µL of the diluted compound solution to the appropriate wells of the cell plate. Include vehicle controls (DMSO) and positive controls (a known antiviral drug).

  • Virus Infection:

    • Dilute the virus stock in a cell culture medium to a concentration that will result in an 80-90% cytopathic effect within 48-72 hours post-infection. This multiplicity of infection (MOI) needs to be predetermined.

    • Add 20 µL of the diluted virus to all wells except for the mock-infected (cell control) wells. Add 20 µL of medium without virus to the mock-infected wells.

    • The final volume in each well should be 80 µL.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C with 5% CO₂ until the desired level of CPE is observed in the virus control wells.

  • Cell Viability Assay (Resazurin):

    • Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate the plates for 2-4 hours at 37°C.

    • Measure the fluorescence intensity using a plate reader (Ex: 560 nm, Em: 590 nm).

Protocol 2: Secondary Screening - Dose-Response Assay
  • Follow steps 1 and 3-5 of the Primary High-Throughput Screening protocol.

  • Compound Addition (Dose-Response):

    • For each primary hit compound, prepare a series of 2X dilutions in a cell culture medium, typically ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM) in a 10-point dilution series.

    • Add 20 µL of each compound dilution to the appropriate wells in triplicate.

Protocol 3: Secondary Screening - Cytotoxicity Assay
  • Follow steps 1 and 5 of the Primary High-Throughput Screening protocol.

  • Compound Addition (Dose-Response):

    • Prepare the same serial dilutions of the hit compounds as in the Dose-Response Assay.

    • Add 20 µL of each compound dilution to the appropriate wells in triplicate.

  • Mock Infection:

    • Add 20 µL of cell culture medium without the virus to all wells.

  • Incubation:

    • Incubate the plates for the same duration as the antiviral assay (48-72 hours) at 37°C with 5% CO₂.

Data Presentation and Analysis

Primary Screen Data Analysis

The percentage of CPE inhibition for each compound is calculated using the following formula:

% Inhibition = [ (Fluorescencetest compound - Fluorescencevirus control) / (Fluorescencecell control - Fluorescencevirus control) ] x 100

Compounds exhibiting a % inhibition above a predetermined threshold (e.g., >50%) are considered primary hits.

Table 1: Example Data from Primary Antiviral Screen

Compound IDConcentration (µM)Fluorescence (RFU)% CPE InhibitionHit (Yes/No)
This compound1045,00085.7Yes
Compound A1012,00014.3No
Compound B1038,00068.6Yes
Vehicle Control (DMSO)0.5%8,0000.0-
Cell Control-50,000100.0-
Positive Control548,00095.2-
Secondary Screen Data Analysis

The data from the dose-response and cytotoxicity assays are used to generate dose-response curves by plotting the percentage of inhibition or cytotoxicity against the log of the compound concentration. Non-linear regression analysis is then used to determine the EC₅₀ and CC₅₀ values.

Table 2: Example Dose-Response and Cytotoxicity Data for a Hit Compound

Concentration (µM)% CPE Inhibition (Antiviral)% Cytotoxicity
10098.585.2
33.397.245.1
11.195.115.3
3.788.45.2
1.275.32.1
0.452.10.5
0.125.60.1
0.0410.20.0

Table 3: Summary of Bioactivity Parameters for Hit Compounds

Compound IDEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
This compound1.5>100>66.7
Compound B5.245.88.8
Positive Control0.8>100>125

A higher selectivity index indicates a greater therapeutic window for the compound. Compounds with a high SI are prioritized for further lead optimization studies.

References

Troubleshooting & Optimization

Technical Support Center: (R)-O-isobutyroyllomatin Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific stability and degradation pathways of (R)-O-isobutyroyllomatin is limited. This technical support center provides a generalized framework based on the principles of stability testing for similar ester-containing compounds. Researchers should adapt these guidelines based on their experimental observations.

This resource is intended for researchers, scientists, and drug development professionals to address potential issues encountered during the experimental analysis of this compound and similar molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Like many ester-containing compounds, the stability of this compound is likely influenced by several factors, including pH, temperature, light, and the presence of oxidative agents or specific enzymes.[1] Hydrolysis of the ester bond is a common degradation pathway.[2]

Q2: What are the expected degradation products of this compound?

A2: The primary degradation pathway for an isobutyryl ester is hydrolysis, which would yield lomatin and isobutyric acid. Further degradation of the lomatin backbone could occur under more strenuous conditions.

Q3: How should this compound be stored to ensure its stability?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, keeping it in an inert atmosphere (e.g., under argon or nitrogen) in a tightly sealed container at low temperatures (e.g., -20°C or -80°C) is recommended.

Q4: What analytical techniques are suitable for monitoring the stability of this compound and its degradation products?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method is the preferred technique.[3] This method should be capable of separating the parent compound from all potential degradation products.[4] Mass spectrometry (MS) can be coupled with chromatography (LC-MS) to identify the degradation products.[5][6]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution
Potential Cause Troubleshooting Step
pH of the solvent The ester linkage is susceptible to acid and base-catalyzed hydrolysis.[2] Prepare solutions in a buffered system at a pH where the compound exhibits maximum stability (typically near neutral pH for many esters). Conduct a pH-rate profile study to determine the optimal pH range.
Temperature Higher temperatures accelerate degradation.[1] Prepare and handle solutions at low temperatures (e.g., on ice) and store them at recommended cold temperatures when not in use.
Presence of esterases If working with biological matrices (e.g., plasma, cell lysates), endogenous esterases can rapidly hydrolyze the compound.[7] Add esterase inhibitors (e.g., sodium fluoride) to the matrix before spiking the compound.
Photodegradation Exposure to light, particularly UV light, can induce degradation.[1][3] Protect solutions from light by using amber vials or covering containers with aluminum foil.
Issue 2: Poor Resolution Between this compound and its Degradants in HPLC
Potential Cause Troubleshooting Step
Inadequate mobile phase The polarity and pH of the mobile phase may not be optimal for separation. Systematically vary the mobile phase composition (e.g., organic solvent ratio, buffer concentration, and pH) to improve resolution.
Incorrect column chemistry The stationary phase may not be suitable for the analytes. Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to find one that provides the best selectivity.
Suboptimal gradient slope A steep gradient may not provide sufficient separation. Optimize the gradient profile by making it shallower around the elution time of the critical pair.
Temperature fluctuations Inconsistent column temperature can lead to retention time shifts and poor resolution. Use a column oven to maintain a constant temperature.

Quantitative Data Summary

The following tables present hypothetical data from forced degradation studies on a similar ester compound.

Table 1: Summary of Forced Degradation Studies

Stress Condition% DegradationMajor Degradation Products
0.1 M HCl (60°C, 24h)25.4%Lomatin, Isobutyric Acid
0.1 M NaOH (25°C, 4h)85.2%Lomatin, Isobutyric Acid
3% H₂O₂ (25°C, 24h)15.8%Oxidized Lomatin derivatives
Photostability (ICH Q1B)8.5%Photodegradants
Thermal (80°C, 48h)12.3%Lomatin, Isobutyric Acid

Table 2: pH-Rate Profile for Hydrolysis at 37°C

pHk (h⁻¹)Half-life (t₁/₂, h)
2.00.02527.7
4.00.00886.6
6.00.002346.6
7.40.005138.6
9.00.04515.4
11.00.2103.3

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate the solution at 60°C. Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equal volume of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at room temperature. Withdraw samples at shorter time intervals (e.g., 0, 0.5, 1, 2, 4 hours), neutralize with an equal volume of 0.1 M HCl, and dilute for analysis.[3]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze.[1]

  • Photodegradation: Expose a solution of the compound in a photostability chamber to UV and visible light according to ICH Q1B guidelines.[3] Analyze the exposed sample and a dark control at the end of the exposure period.

  • Thermal Degradation: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).[3] Sample at different time points, dissolve in a suitable solvent, and analyze.

Protocol 2: Stability-Indicating HPLC Method Development
  • Instrumentation: Use an HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Elution: Start with a linear gradient (e.g., 5% to 95% B over 20 minutes) to separate the parent compound from its degradants.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan the UV spectrum of the parent compound to determine the optimal wavelength for detection.

  • Method Validation: Validate the developed method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.[3]

Visualizations

degradation_pathway R_O_isobutyroyllomatin This compound Lomatin Lomatin R_O_isobutyroyllomatin->Lomatin Hydrolysis (Acid/Base/Heat) Isobutyric_Acid Isobutyric Acid R_O_isobutyroyllomatin->Isobutyric_Acid Hydrolysis (Acid/Base/Heat) Oxidized_Products Oxidized Products R_O_isobutyroyllomatin->Oxidized_Products Oxidation (H₂O₂) Photodegradants Photodegradants R_O_isobutyroyllomatin->Photodegradants Photolysis (Light)

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC/UPLC Separation Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Photo Photolysis Photo->HPLC Thermal Thermal Thermal->HPLC LC_MS LC-MS Identification HPLC->LC_MS Method_Validation Method Validation LC_MS->Method_Validation Drug_Substance This compound Drug_Substance->Acid Drug_Substance->Base Drug_Substance->Oxidation Drug_Substance->Photo Drug_Substance->Thermal

Caption: Workflow for stability testing and degradation analysis.

References

Technical Support Center: Synthesis of (R)-O-Isobutyroyllomatin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of (R)-O-isobutyroyllomatin synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound from (R)-lomatin?

A1: The most common and effective method is the O-acylation of (R)-lomatin using isobutyric anhydride or isobutyroyl chloride in the presence of a suitable base and catalyst. This reaction selectively targets the hydroxyl group on the lomatin molecule to form the desired ester.

Q2: What are the critical parameters to control for a high-yield synthesis?

A2: Key parameters to control include the choice of acylating agent, base, and catalyst, as well as the reaction temperature and time. Anhydrous (dry) reaction conditions are also crucial to prevent hydrolysis of the acylating agent.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[2] This technique allows for the visualization of the consumption of the starting material, (R)-lomatin, and the formation of the product, this compound.

Q4: What is the Fries rearrangement and how can it be avoided?

A4: The Fries rearrangement is an unwanted side reaction where the O-acylated product rearranges to a C-acylated byproduct, a hydroxy aryl ketone, often promoted by Lewis acids or heat. To minimize this, it is important to avoid acidic conditions during workup and to maintain low temperatures throughout the reaction and purification steps.[2][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction: The reaction may not have gone to completion. 2. Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed efficiently. 3. Inefficient catalyst or base: The chosen catalyst or base may not be effective. 4. Hydrolysis of the acylating agent: Moisture in the reaction can decompose the isobutyric anhydride or chloride.[1]1. Monitor with TLC: Use TLC to track the reaction until the (R)-lomatin is consumed. 2. Optimize temperature: Gradually increase the reaction temperature, for example, to 40-50°C, while monitoring for side product formation. 3. Screen catalysts/bases: Consider using a more effective catalyst like 4-(Dimethylamino)pyridine (DMAP) in combination with a base such as triethylamine or pyridine.[2][4] 4. Ensure anhydrous conditions: Use freshly dried solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of C-Acylated Byproduct 1. Reaction conditions favoring C-acylation: The choice of base and solvent can influence the reaction pathway.[2] 2. Fries Rearrangement: The O-acylated product may be rearranging to the C-acylated isomer.[2][3]1. Use selective conditions for O-acylation: Employing bases like pyridine or triethylamine in a solvent like dichloromethane is reported to favor O-acylation.[2] 2. Avoid acidic workup and high temperatures: Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) and keep temperatures low during purification to prevent the Fries rearrangement.
Difficulty in Purifying the Product 1. Similar polarity of product and byproducts: The desired product and any C-acylated byproducts may have very similar polarities, making separation by chromatography challenging. 2. Presence of unreacted starting materials: Incomplete reaction can lead to a mixture that is difficult to separate.1. Optimize chromatography: Utilize column chromatography with a carefully selected solvent system. A gradient elution might be necessary to achieve good separation.[2] 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Reaction Not Proceeding 1. Inactive acylating agent: The isobutyric anhydride or chloride may have degraded. 2. Insufficiently basic conditions: The base may not be strong enough or used in a sufficient amount to deprotonate the hydroxyl group of (R)-lomatin. 3. Low reaction temperature: The activation energy for the reaction may not be met at the current temperature.1. Use fresh reagents: Use a newly opened bottle or freshly purified acylating agent. 2. Check base stoichiometry and pKa: Ensure at least a stoichiometric amount of a suitable base is used. 3. Increase temperature: Gradually warm the reaction mixture while monitoring by TLC.

Experimental Protocols

Selective O-Isobutyroylation of (R)-Lomatin

This protocol is adapted from procedures for the selective O-acylation of hydroxycoumarins.[2]

Materials:

  • (R)-Lomatin

  • Isobutyric anhydride or Isobutyroyl chloride

  • 4-(Dimethylamino)pyridine (DMAP) (catalyst)

  • Triethylamine (Et3N) or Pyridine (base)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-lomatin (1 equivalent) in anhydrous DCM.

  • Addition of Base and Catalyst: Add triethylamine (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Addition of Acylating Agent: Cool the mixture to 0°C in an ice bath. Slowly add isobutyric anhydride (1.2 equivalents) or isobutyroyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, quench it by adding cold saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Visualizing the Synthesis and Troubleshooting Logic

To aid in understanding the synthetic process and the logic of troubleshooting, the following diagrams are provided.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products R_Lomatin (R)-Lomatin O_Acylated This compound (Desired Product) R_Lomatin->O_Acylated O-Acylation (Kinetic Control) C_Acylated C-Acylated Byproduct (Undesired) R_Lomatin->C_Acylated C-Acylation Iso_Anhydride Isobutyric Anhydride / Isobutyroyl Chloride Iso_Anhydride->O_Acylated Base Base (e.g., Triethylamine, Pyridine) Base->O_Acylated Catalyst Catalyst (e.g., DMAP) Catalyst->O_Acylated Solvent Anhydrous Solvent (e.g., DCM) Solvent->O_Acylated O_Acylated->C_Acylated Fries Rearrangement (Thermodynamic Control)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Analyze TLC Data Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Multiple_Spots Multiple Products? Incomplete_Reaction->Multiple_Spots No Optimize_Conditions Optimize Reaction: - Increase Time/Temp - Check Reagent Quality Incomplete_Reaction->Optimize_Conditions Yes Fries_Rearrangement Suspect Fries Rearrangement? Multiple_Spots->Fries_Rearrangement Yes Optimize_Purification Optimize Chromatography: - Different Solvent System - Gradient Elution Multiple_Spots->Optimize_Purification No Optimize_Conditions->Check_Reaction Failure Persistent Issues: Consult Senior Chemist Optimize_Conditions->Failure No Improvement Check_Workup Review Workup & Purification: - Avoid Acid - Low Temperature Check_Workup->Optimize_Purification Check_Workup->Failure No Improvement Fries_Rearrangement->Check_Workup Yes Fries_Rearrangement->Optimize_Purification No Successful_Synthesis High Yield, Pure Product Optimize_Purification->Successful_Synthesis Success Optimize_Purification->Failure No Improvement

Caption: Troubleshooting workflow for synthesis optimization.

References

Overcoming solubility issues of (R)-O-isobutyroyllomatin in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (R)-O-isobutyroyllomatin during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a derivative of lomatin, a naturally occurring pyranocoumarin. Like many hydrophobic compounds, it is anticipated to have low aqueous solubility.[1] This can pose a significant challenge in biological assays, which are typically conducted in aqueous buffer systems. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.

Q2: What is the recommended first step for dissolving this compound for an experiment?

The most common initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[2] Dimethyl sulfoxide (DMSO) is a widely used and powerful solvent for this purpose.[2] From this stock, the compound can be diluted to the final desired concentration in the aqueous assay buffer.

Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

This common issue suggests that the compound's solubility limit in the final assay medium has been exceeded.[2] Here are several steps to troubleshoot this problem:

  • Reduce the Final Concentration: Attempt the experiment with a lower final concentration of this compound.

  • Optimize Co-solvent Percentage: While increasing the percentage of DMSO can improve solubility, it's crucial to keep it at a level that does not affect the biological assay (typically ≤0.5% to avoid cellular toxicity).[2][3][4]

  • Gentle Warming: Cautiously warming the solution may aid in dissolution, but be mindful of the compound's stability at higher temperatures.

Q4: Are there alternative solvents to DMSO I can try?

Yes, if DMSO is not suitable for your assay or if solubility issues persist, you can consider other water-miscible organic solvents such as:

  • Ethanol

  • Methanol

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

It is essential to verify the compatibility of any solvent with your specific assay system.

Q5: How can I use pH to improve the solubility of this compound?

The solubility of compounds with ionizable groups can be pH-dependent. While the structure of this compound does not immediately suggest a strongly ionizable group, subtle pKa values can sometimes be exploited. Experimenting with slightly acidic or basic buffers (within the tolerance of your assay) may improve solubility.

Q6: What are cyclodextrins and can they help with solubility?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5][6] They can encapsulate hydrophobic drug molecules, forming inclusion complexes that are more soluble in aqueous solutions.[5][7][8] Using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can be an effective strategy to enhance the solubility of poorly soluble compounds.[5][7]

Troubleshooting Guides

Problem 1: this compound powder is not dissolving in the primary organic solvent (e.g., DMSO).
Possible Cause Suggested Solution
Insufficient solvent volumeIncrease the volume of the solvent to ensure the compound concentration is not exceeding its solubility limit in the organic solvent.
Low dissolution rateGently warm the solution while vortexing or use sonication to aid dissolution.
Inappropriate solventTest alternative organic solvents such as DMF, NMP, or ethanol.
Problem 2: The compound precipitates over time in the final assay plate.
Possible Cause Suggested Solution
Exceeded solubility limitReduce the final concentration of the compound in the assay.
Insufficient co-solventIf tolerated by the assay, slightly increase the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO).
Temperature effectsEnsure the assay plate is maintained at a constant temperature, as temperature fluctuations can affect solubility.
Interaction with plate materialConsider using low-binding microplates.
Problem 3: Inconsistent or non-reproducible assay results.
Possible Cause Suggested Solution
Micro-precipitation of the compoundBefore adding to the assay, visually inspect the diluted compound solution for any signs of precipitation. Centrifuge the solution and use the supernatant.
Adsorption to labwarePre-treat pipette tips and tubes with a siliconizing agent or use low-retention plastics.
Degradation of the compoundAssess the stability of this compound in your stock solution and final assay buffer over the time course of the experiment.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Accurately weigh a precise amount of this compound powder.

  • Add a calculated volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication may be applied if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution for Assay Working Solutions
  • Thaw a fresh aliquot of the concentrated stock solution.

  • Perform serial dilutions of the stock solution in the same organic solvent (e.g., DMSO) to create intermediate concentrations.

  • From the intermediate dilutions, perform the final dilution into the aqueous assay buffer to reach the desired final concentrations. Ensure rapid and thorough mixing upon dilution.

Quantitative Data Summary

Solvent Typical Starting Stock Concentration Maximum Recommended Final Assay Concentration Notes
DMSO10 - 50 mM≤ 0.5% (v/v)Widely used, but can have effects on cell-based and enzymatic assays at higher concentrations.[3][4][9][10][11]
Ethanol5 - 20 mM≤ 1% (v/v)Can be a suitable alternative to DMSO, but may also have biological effects.
DMF10 - 50 mM≤ 0.5% (v/v)A strong solvent, but can be more toxic to cells than DMSO.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Assay weigh Weigh Compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve stock High Concentration Stock Solution dissolve->stock intermediate Intermediate Dilutions (in organic solvent) stock->intermediate Dilute final Final Dilution in Aqueous Buffer intermediate->final Dilute assay_plate Add to Assay Plate final->assay_plate

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic start Solubility Issue Encountered precip_stock Precipitation in Stock Solution? start->precip_stock precip_final Precipitation upon Final Dilution? precip_stock->precip_final No increase_solvent Increase Solvent Volume or Use Sonication/Heat precip_stock->increase_solvent Yes lower_conc Lower Final Concentration precip_final->lower_conc Yes end Issue Resolved precip_final->end No change_solvent Try Alternative Solvent (DMF, Ethanol) increase_solvent->change_solvent Still Precipitates increase_solvent->end Resolved change_solvent->precip_final change_solvent->end Resolved inc_cosolvent Increase Co-solvent % (if assay permits) lower_conc->inc_cosolvent Still Precipitates lower_conc->end Resolved use_cyclodextrin Use Solubility Enhancer (e.g., Cyclodextrin) inc_cosolvent->use_cyclodextrin Still Precipitates inc_cosolvent->end Resolved use_cyclodextrin->end

Caption: Troubleshooting logic for solubility issues.

References

Technical Support Center: Purity Analysis of Synthetic (R)-O-Isobutyroyllomatin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purity analysis of synthetic (R)-O-isobutyroyllomatin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of synthetic this compound?

A1: The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), coupled with UV detection. For enantiomeric purity, chiral HPLC is essential. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for structural confirmation and identification of impurities.

Q2: What are the potential impurities I might encounter during the synthesis of this compound?

A2: Potential impurities can arise from several sources, including starting materials, intermediates, byproducts, and degradation products. Common impurities may include the (S)-enantiomer, unreacted lomatin, isobutyric acid, and potentially rearranged or oxidized coumarin derivatives. The specific impurity profile will depend on the synthetic route employed.

Q3: What are the acceptable purity levels for this compound for research and pre-clinical studies?

A3: For early-stage research, a purity of >95% is often acceptable. However, for pre-clinical and clinical development, much stricter purity requirements are imposed by regulatory agencies, typically requiring purity levels of >99% and thorough characterization of any impurity present at a concentration of 0.1% or higher.

Troubleshooting Guides

HPLC Analysis

Problem: My chromatogram shows poor peak shape (e.g., tailing, fronting, or split peaks).

  • Possible Causes & Solutions:

CauseSolution
Column Overload Decrease the sample concentration or injection volume.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For coumarins, a slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) is often effective.
Contaminated or Degraded Column Flush the column with a strong solvent (e.g., isopropanol or methanol). If the problem persists, replace the column.
Presence of Silanol Interactions Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.
Sample Solvent Incompatibility Dissolve the sample in the mobile phase if possible. If not, use a solvent weaker than the mobile phase.

Problem: I am observing inconsistent retention times.

  • Possible Causes & Solutions:

CauseSolution
Fluctuations in Pump Flow Rate Check for leaks in the pump and fittings. Ensure the pump is properly primed and degassed.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
Temperature Variations Use a column oven to maintain a constant temperature.
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before each injection.
Chiral HPLC Analysis

Problem: I am not achieving baseline separation of the (R) and (S) enantiomers.

  • Possible Causes & Solutions:

CauseSolution
Incorrect Chiral Stationary Phase (CSP) Select a CSP known to be effective for separating coumarin or similar chiral compounds. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.
Suboptimal Mobile Phase Optimize the mobile phase composition. For normal-phase chiral HPLC, vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). For reverse-phase, adjust the aqueous/organic ratio.
Low Temperature Lowering the column temperature can sometimes improve chiral resolution.
Flow Rate Too High Decrease the flow rate to allow for better interaction with the chiral stationary phase.
Mass Spectrometry (MS) Analysis

Problem: I am having difficulty identifying an unknown impurity peak from my LC-MS analysis.

  • Possible Causes & Solutions:

CauseSolution
Complex Fragmentation Pattern Analyze the fragmentation pattern for characteristic losses from the coumarin core, such as the loss of CO (28 Da) or CO2 (44 Da).[1][2][3][4] Compare the spectrum to known fragmentation patterns of coumarin derivatives.
Isomeric Impurities Isomers will have the same mass-to-charge ratio. Use high-resolution mass spectrometry (HRMS) to determine the elemental composition and rely on chromatographic separation to distinguish them.
Low Abundance of Impurity Use a more sensitive MS detector or increase the concentration of the sample.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-20 min: 50% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25-26 min: 90% B to 50% B

    • 26-30 min: Hold at 50% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm and 320 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile or methanol to a concentration of 1 mg/mL.

Protocol 2: Chiral HPLC for Enantiomeric Purity
  • Column: Chiralcel OD-H (or similar polysaccharide-based column), 4.6 x 250 mm, 5 µm

  • Mobile Phase: Hexane:Isopropanol (90:10, v/v)

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 280 nm

  • Temperature: 25°C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Protocol 3: LC-MS for Impurity Identification
  • LC Conditions: Use the same conditions as in Protocol 1.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution data.

    • Scan Range: m/z 100-1000

    • Fragmentation: Collision-Induced Dissociation (CID) for MS/MS analysis.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Initial Workup cluster_purification Purification cluster_analysis Purity Analysis Synthesis Synthesis of this compound Workup Aqueous Workup & Extraction Synthesis->Workup Crude Crude Product Workup->Crude ColumnChromatography Column Chromatography Crude->ColumnChromatography Fractions Collect Fractions ColumnChromatography->Fractions TLC TLC Analysis of Fractions Fractions->TLC Combine Combine Pure Fractions TLC->Combine PureProduct Purified Product Combine->PureProduct HPLC RP-HPLC Purity Check (>95%) PureProduct->HPLC ChiralHPLC Chiral HPLC (e.e. >99%) PureProduct->ChiralHPLC NMR 1H & 13C NMR (Structure Verification) PureProduct->NMR MS HRMS (Molecular Formula Confirmation) PureProduct->MS Final Final Pure Compound HPLC->Final ChiralHPLC->Final NMR->Final MS->Final hplc_troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Issues cluster_resolution Resolution Issues Start HPLC Problem Observed PeakShape Poor Peak Shape Start->PeakShape RetentionTime Inconsistent Retention Time Start->RetentionTime Resolution Poor Resolution Start->Resolution Tailing Tailing PeakShape->Tailing Fronting Fronting PeakShape->Fronting Split Split Peaks PeakShape->Split Drifting Drifting RetentionTime->Drifting Shifting Abrupt Shifts RetentionTime->Shifting Coelution Co-elution Resolution->Coelution BroadPeaks Broad Peaks Resolution->BroadPeaks CheckpH CheckpH Tailing->CheckpH Check Mobile Phase pH LowerConc LowerConc Fronting->LowerConc Lower Sample Concentration CheckColumn CheckColumn Split->CheckColumn Check for Column Void Thermo Thermo Drifting->Thermo Use Column Thermostat FreshMobile FreshMobile Shifting->FreshMobile Prepare Fresh Mobile Phase OptimizeGradient OptimizeGradient Coelution->OptimizeGradient Optimize Gradient CheckConnections CheckConnections BroadPeaks->CheckConnections Check for Dead Volume

References

Technical Support Center: (R)-O-Isobutyroyllomatin Extraction Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the extraction of (R)-O-isobutyroyllomatin and related angular pyranocoumarins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources is it typically extracted?

This compound is an angular-type pyranocoumarin. Angular pyranocoumarins are a class of natural products known for their diverse biological activities. These compounds are commonly found in plants of the Apiaceae (or Umbelliferae) family, such as members of the genera Lomatium, Peucedanum, and Seseli. The specific plant source is a critical factor in determining the optimal extraction protocol.

Q2: Which solvents are most effective for extracting this compound?

The choice of solvent is crucial for achieving high extraction efficiency. Generally, solvents with moderate polarity are effective for extracting angular pyranocoumarins. These include:

  • Methanol: Often used for initial crude extraction due to its ability to extract a wide range of compounds.

  • Ethanol: A safer alternative to methanol, also effective for extracting pyranocoumarins.

  • Acetone: Known for its efficiency in extracting various phenolic compounds, including coumarins.

  • Ethyl Acetate: A less polar solvent, useful for selective extraction and partitioning.

  • Dichloromethane: Can be used for selective extraction, particularly for less polar coumarins.

The optimal solvent or solvent mixture may need to be determined empirically based on the specific plant matrix.

Q3: What are the most common methods for extracting angular pyranocoumarins?

Several methods can be employed for the extraction of this compound. The choice of method depends on factors such as the stability of the compound, the desired yield, and the available equipment. Common methods include:

  • Maceration: A simple technique involving soaking the plant material in a solvent for an extended period.

  • Soxhlet Extraction: A continuous extraction method that can provide high extraction efficiency but may not be suitable for thermolabile compounds.

  • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.

Troubleshooting Guide

Low Extraction Yield
Potential Cause Recommended Solution
Inappropriate Solvent Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol). Consider using solvent mixtures.
Insufficient Extraction Time Increase the duration of the extraction. For maceration, this could be from 24 to 72 hours. For UAE or MAE, optimize the sonication or irradiation time.
Inadequate Solvent-to-Solid Ratio Increase the volume of solvent relative to the amount of plant material. A common starting point is a 10:1 (v/w) ratio.
Inefficient Cell Wall Disruption Ensure the plant material is finely ground to a consistent particle size to increase the surface area for solvent contact.
Compound Degradation If the compound is sensitive to heat or light, use non-thermal methods like maceration or UAE and protect the extraction vessel from light.
Presence of Impurities in the Extract
Potential Cause Recommended Solution
Non-selective Solvent Use a more selective solvent. Alternatively, perform a sequential extraction with solvents of increasing polarity (e.g., hexane followed by ethyl acetate).
Co-extraction of Pigments (e.g., Chlorophyll) Perform a preliminary wash of the plant material with a non-polar solvent like hexane to remove chlorophyll and other lipids before the main extraction. Column chromatography with a suitable stationary phase (e.g., silica gel) can also be effective for purification.
Extraction of Sugars and other Polar Compounds If using a polar solvent like methanol, a liquid-liquid partitioning step can be performed. Partition the crude extract between water and a less polar solvent like ethyl acetate; the target compound will likely move to the organic phase.

Experimental Protocols

General Protocol for Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material: Dry the plant material (e.g., roots, seeds) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of the selected solvent (e.g., acetone).

    • Place the flask in an ultrasonic bath.

    • Sonciate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 25-40°C).

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the residue with fresh solvent two more times.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C.

  • Purification (Optional):

    • The crude extract can be further purified using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

Visualizations

ExtractionWorkflow Start Start: Plant Material Preparation Preparation (Drying, Grinding) Start->Preparation Extraction Extraction (e.g., UAE with Acetone) Preparation->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (Column Chromatography) CrudeExtract->Purification PureCompound Pure this compound Purification->PureCompound Analysis Analysis (HPLC, NMR, MS) PureCompound->Analysis

Caption: General workflow for the extraction and purification of this compound.

TroubleshootingTree Problem Problem Encountered LowYield Low Yield Problem->LowYield e.g. HighImpurity High Impurity Problem->HighImpurity e.g. CheckSolvent Is the solvent optimal? LowYield->CheckSolvent CheckPolarity Is the solvent too polar? HighImpurity->CheckPolarity ChangeSolvent Action: Test different solvents or solvent mixtures. CheckSolvent->ChangeSolvent No CheckTime Is extraction time sufficient? CheckSolvent->CheckTime Yes IncreaseTime Action: Increase extraction time. CheckTime->IncreaseTime No CheckRatio Is solvent/solid ratio adequate? CheckTime->CheckRatio Yes IncreaseRatio Action: Increase solvent volume. CheckRatio->IncreaseRatio No UseLessPolar Action: Use a less polar solvent or perform liquid-liquid partitioning. CheckPolarity->UseLessPolar Yes CheckPretreatment Was a pre-wash performed? CheckPolarity->CheckPretreatment No AddPreWash Action: Add a pre-wash step with a non-polar solvent (e.g., hexane). CheckPretreatment->AddPreWash No

Caption: Decision tree for troubleshooting common extraction issues.

Technical Support Center: Optimization of Chromatographic Separation of (R)-O-isobutyroyllomatin Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of (R)-O-isobutyroyllomatin enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a separation method for this compound enantiomers?

A1: The most important initial step is the selection of an appropriate Chiral Stationary Phase (CSP).[1][2] The success of a chiral separation is highly dependent on the interactions between the enantiomers and the chiral selector on the CSP. Polysaccharide-based and macrocyclic glycopeptide CSPs are common starting points for a wide range of chiral compounds.[1] A screening approach using a few different columns is highly recommended as it is difficult to predict the best CSP without experimental data.[3]

Q2: I am not observing any separation (co-elution) of the enantiomers. What should I do?

A2: Co-elution indicates a lack of enantioselectivity with the current column and mobile phase combination.

  • Primary Action: Switch to a different type of Chiral Stationary Phase (CSP).[2] The molecular recognition mechanism varies significantly between different CSPs.

  • Secondary Action: If using a polysaccharide-based column, switch between normal-phase and reversed-phase or polar organic modes, as this can dramatically alter selectivity.[4]

  • Mobile Phase Modifiers: Introduce or change the concentration of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine). These can influence the ionization state of the analyte and its interaction with the CSP.[3][4]

Q3: I have partial separation, but the resolution is poor (Rs < 1.5). How can I improve it?

A3: Poor resolution can be addressed by improving selectivity (α), efficiency (N), or retention (k').

  • Improve Selectivity (α):

    • Fine-tune the mobile phase composition. Systematically adjust the ratio of the strong and weak solvents.[3]

    • Lowering the column temperature often increases selectivity and improves resolution.[3]

  • Improve Efficiency (N):

    • Decrease the flow rate. This often leads to sharper, more efficient peaks.[3][5]

    • Ensure the sample is dissolved in the mobile phase to prevent peak distortion caused by solvent mismatch.[2][6]

  • Optimize Retention (k'): Adjust the solvent strength to ensure the retention factor is within an optimal range (typically 2 < k' < 10).

Q4: My chromatographic peaks are broad or tailing. What are the common causes?

A4: Peak broadening and tailing can stem from several issues:

  • Column Contamination/Degradation: The column frit may be plugged, or the stationary phase may be contaminated. Using a guard column is highly recommended to protect the analytical column.[6]

  • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector.

  • Secondary Interactions: Unwanted interactions between the analyte and the silica support can cause tailing. Adding a small amount of an appropriate additive (acid or base) to the mobile phase can mitigate this.[4]

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

Q5: The retention times are drifting, and my method is not reproducible. What should I investigate?

A5: Lack of reproducibility is a common issue in chiral chromatography, which is highly sensitive to experimental conditions.[7]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each run. This can take a significant amount of time, sometimes requiring 30 minutes or more.[6]

  • Mobile Phase Composition: Small variations in mobile phase composition, especially the percentage of alcohol or additives, can cause significant shifts. Prepare fresh mobile phase daily.

  • Temperature Fluctuation: Use a column thermostat to maintain a constant temperature, as retention and selectivity are often temperature-dependent.[3]

  • Additive Memory Effects: If you switch between methods using acidic and basic additives, residual amounts can persist in the HPLC system and on the column, affecting subsequent analyses.[7] Thoroughly flush the system when changing mobile phase types.[6]

Experimental Protocols & Data

General Protocol for Chiral Method Development

This protocol outlines a systematic approach to developing a robust separation method for this compound enantiomers.[3]

  • Column and Mobile Phase Screening:

    • Select 3-4 CSPs with different chiral selectors (e.g., amylose-based, cellulose-based, cyclodextrin-based).

    • Prepare a set of standard mobile phases for initial screening (see Table 1).

    • Run a screening gradient or isocratic analysis on each column with each mobile phase to identify promising conditions that show at least partial separation.

  • Method Optimization:

    • Once partial separation is achieved, optimize the method by systematically adjusting one parameter at a time.

    • Mobile Phase Ratio: Fine-tune the ratio of the primary solvents to achieve optimal retention and resolution.[3]

    • Flow Rate: Adjust the flow rate (typically between 0.5-1.5 mL/min) to improve peak shape and efficiency.[3][5]

    • Temperature: Evaluate the effect of column temperature. Lowering the temperature often improves resolution but increases analysis time and pressure.[3]

  • Method Validation:

    • Once optimal conditions are found, validate the method for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Data Presentation

Table 1: Initial Screening Conditions for Chiral HPLC

Parameter Normal Phase (NP) Reversed Phase (RP) Polar Organic Mode
Columns Chiralpak® AD-H, Chiralcel® OD-H Chiralpak® AD-RH, Chiralcel® OD-RH Chiralpak® IA, Chiralpak® IB
Mobile Phase A n-Hexane or Heptane Water + 0.1% Formic Acid Acetonitrile
Mobile Phase B Isopropanol (IPA) or Ethanol Acetonitrile or Methanol Methanol
Typical Ratio (A:B) 90:10, 80:20, 70:30 60:40, 50:50, 40:60 100% A, 95:5, 90:10 (A:B)
Flow Rate 1.0 mL/min 0.5 - 1.0 mL/min 1.0 mL/min
Temperature 25 °C 25 °C 25 °C

| Additive (Optional) | 0.1% Diethylamine (for bases) or 0.1% Trifluoroacetic Acid (for acids) | N/A (already in mobile phase) | 0.1% Diethylamine or 0.1% Acetic Acid |

Table 2: Troubleshooting Guide

Symptom Possible Cause(s) Recommended Action(s)
No Separation Inappropriate CSP or mobile phase mode. 1. Select a different CSP. 2. Switch from NP to RP mode (or vice versa).
Poor Resolution Sub-optimal selectivity or efficiency. 1. Lower the temperature. 2. Decrease the flow rate. 3. Fine-tune the mobile phase solvent ratio.
Peak Tailing Secondary site interactions; Sample solvent mismatch. 1. Add a mobile phase modifier (e.g., 0.1% TFA or DEA). 2. Dissolve the sample in the mobile phase.
Drifting Retention Times Inadequate equilibration; Temperature fluctuation. 1. Increase column equilibration time. 2. Use a column thermostat.

| High Backpressure | Plugged column frit or guard column. | 1. Replace the guard column. 2. Filter all samples and mobile phases. 3. Back-flush the column (if permitted by manufacturer). |

Visualizations

Chiral_Method_Development_Workflow start Start: Define Analytical Goal screen 1. Column & Mobile Phase Screening (e.g., 3-4 CSPs, NP & RP modes) start->screen eval1 Evaluate Screening Results screen->eval1 eval1->screen No Separation optimize 2. Method Optimization (Adjust Temp, Flow, Solvent Ratio) eval1->optimize Partial Separation Achieved eval2 Resolution Acceptable? optimize->eval2 eval2->optimize No, Re-adjust validate 3. Method Validation (Robustness, Linearity, Accuracy) eval2->validate Yes end End: Final Method validate->end

Caption: Workflow for Chiral HPLC Method Development.

Troubleshooting_Decision_Tree problem Problem Encountered no_res Poor Resolution (Rs < 1.5) problem->no_res bad_shape Bad Peak Shape (Tailing/Broad) problem->bad_shape no_repro Poor Reproducibility problem->no_repro cause_sel Low Selectivity (α) no_res->cause_sel cause_eff Low Efficiency (N) no_res->cause_eff cause_int Secondary Interactions bad_shape->cause_int cause_eq System Instability no_repro->cause_eq sol_temp Lower Temperature cause_sel->sol_temp sol_mp Adjust Mobile Phase cause_sel->sol_mp sol_flow Decrease Flow Rate cause_eff->sol_flow sol_add Add/Change Modifier cause_int->sol_add sol_equil Increase Equilibration Time cause_eq->sol_equil sol_thermo Use Column Thermostat cause_eq->sol_thermo

Caption: Troubleshooting Decision Tree for Chiral HPLC.

Parameter_Relationships cluster_params Experimental Parameters Resolution Enantiomeric Resolution (Rs) Selectivity Selectivity (α) Resolution->Selectivity Efficiency Efficiency (N) Resolution->Efficiency Retention Retention Factor (k') Resolution->Retention CSP CSP Type Selectivity->CSP MP Mobile Phase Composition Selectivity->MP Temp Temperature Selectivity->Temp Efficiency->Temp Flow Flow Rate Efficiency->Flow Particle Particle Size Efficiency->Particle Retention->MP Strength Solvent Strength Retention->Strength

Caption: Key Parameter Relationships in Chiral Separation.

References

Preventing degradation of (R)-O-isobutyroyllomatin during storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing (R)-O-isobutyroyllomatin, ensuring its stability during storage is paramount to obtaining reliable and reproducible experimental results. This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

This compound, an angular pyranocoumarin ester, is susceptible to degradation through several pathways, primarily hydrolysis, photodegradation, and oxidation.

  • Hydrolysis: The ester linkage is prone to cleavage, especially under acidic or basic conditions, yielding lomatin and isobutyric acid.[1][2] This is often the most common degradation pathway in the presence of moisture.

  • Photodegradation: Coumarins, as a class of compounds, can be sensitive to light, particularly UV radiation.[3] Exposure to light can lead to the formation of various degradation products.

  • Oxidation: While generally less common than hydrolysis for this class of molecules, oxidative degradation can occur, potentially affecting the pyran and coumarin rings.

Q2: What are the initial signs of degradation I should look for?

Visual inspection of the sample may not always reveal degradation. The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). Signs of degradation in an HPLC chromatogram include:

  • A decrease in the peak area of the main this compound peak.

  • The appearance of new peaks corresponding to degradation products.

  • Changes in the physical appearance of the sample, such as discoloration, although this is not always a reliable indicator.

Q3: How can I prevent hydrolysis of this compound during storage?

Preventing hydrolysis is critical for maintaining the integrity of the compound. The following storage conditions are recommended:

  • Low Temperature: Store the compound at or below -20°C.

  • Dry Conditions: Use a desiccator or store in a tightly sealed container with a desiccant to minimize exposure to moisture.

  • Inert Atmosphere: For long-term storage, consider storing under an inert gas like argon or nitrogen to displace moisture and oxygen.

Q4: What are the optimal pH conditions for storing this compound in solution?

If storage in solution is necessary, it is crucial to control the pH to minimize hydrolysis. While specific data for this compound is limited, for ester-containing compounds, a slightly acidic to neutral pH (pH 5-7) is generally recommended to slow down the rate of hydrolysis.[1] Strongly acidic or basic solutions should be avoided.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Loss of compound potency or activity in experiments. Degradation of this compound due to improper storage.1. Verify storage conditions (temperature, humidity). 2. Analyze the stored sample by HPLC to assess purity and compare it with the certificate of analysis. 3. If degradation is confirmed, procure a fresh batch of the compound and store it under the recommended conditions.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.1. Identify the primary degradation pathway (hydrolysis, photodegradation) based on the experimental conditions. 2. Use LC-MS to identify the mass of the degradation products to help in their structural elucidation.[4][5][6][7] 3. Review and optimize storage and handling procedures to prevent further degradation.
Inconsistent experimental results between different batches or over time. Progressive degradation of the stored compound.1. Implement a routine quality control check of the stored this compound using a validated stability-indicating HPLC method. 2. Establish a re-test date for the compound based on stability data. 3. Ensure consistent storage conditions for all batches.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing a stability-indicating HPLC method to separate this compound from its potential degradation products. Method optimization and validation will be required.

1. Instrumentation and Columns:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase and Gradient:

  • A gradient elution is recommended to ensure the separation of the parent compound from potential degradants with different polarities.

  • Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid.

  • Example Gradient: Start with a lower percentage of Mobile Phase B and gradually increase it over the run time to elute more non-polar compounds. A post-run equilibration step is necessary.

3. Detection:

  • Monitor the elution profile at a wavelength where this compound has maximum absorbance. A DAD can be used to scan a range of wavelengths to detect degradants that may have different spectral properties.

4. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

5. Method Validation:

  • The method should be validated according to ICH guidelines for specificity (in the presence of degradation products), linearity, accuracy, precision, and robustness.[8]

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

1. Acid and Base Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M HCl (acid hydrolysis) and 0.1 M NaOH (base hydrolysis).

  • Incubate the solutions at a controlled temperature (e.g., 60°C) and collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples before HPLC analysis.

2. Oxidative Degradation:

  • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30%) and keep it at room temperature.

  • Monitor the degradation over time by taking samples at various intervals.

3. Thermal Degradation:

  • Expose a solid sample of the compound to elevated temperatures (e.g., 60-80°C) in a stability chamber.

  • Analyze the sample at different time points.

4. Photodegradation:

  • Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • A control sample should be kept in the dark under the same conditions.

  • Analyze the samples at appropriate time intervals.

Visualizations

degradation_pathway A This compound B Hydrolysis (Acid/Base, Moisture) A->B Ester Cleavage C Photodegradation (UV/Vis Light) A->C Light Exposure D Oxidation A->D Oxidizing Agents E Lomatin + Isobutyric Acid B->E F Photoproducts C->F G Oxidation Products D->G

Caption: Primary degradation pathways of this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Humidity, Light) start->check_storage hplc_analysis Analyze Sample by HPLC check_storage->hplc_analysis degradation_detected Degradation Detected? hplc_analysis->degradation_detected review_procedures Review Handling & Storage Protocols degradation_detected->review_procedures Yes no_degradation No Degradation degradation_detected->no_degradation No new_batch Procure Fresh Compound review_procedures->new_batch end Consistent Results new_batch->end no_degradation->end

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Enhancing the Bioavailability of (R)-O-isobutyroyllomatin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-O-isobutyroyllomatin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research endeavors.

Troubleshooting Guides

This section addresses common issues encountered during in-vivo studies with this compound, likely stemming from its poor aqueous solubility.

Issue Potential Cause Troubleshooting Steps
Low or variable oral bioavailability Poor aqueous solubility leading to low dissolution rate.[1][2][3]1. Particle Size Reduction: Decrease the particle size of the compound through micronization or nanocrystallization to increase the surface area for dissolution.[3][4][5] 2. Formulation with Solubilizing Agents: Incorporate surfactants, co-solvents, or cyclodextrins into the formulation to enhance solubility.[6][7][8] 3. Lipid-Based Formulations: Formulate this compound in a lipid-based delivery system such as a self-emulsifying drug delivery system (SEDDS).[4][9][10]
High inter-individual variability in pharmacokinetic (PK) data Food effects; variability in gastrointestinal (GI) physiology.1. Standardize Feeding Protocol: Conduct in vivo studies in fasted or fed animals consistently.[11] 2. Formulation Optimization: Develop a robust formulation (e.g., SEDDS) that can reduce the impact of physiological GI variations.
Precipitation of the compound in the GI tract Change in pH or dilution of the formulation in GI fluids.1. Use of Precipitation Inhibitors: Include polymers (e.g., HPMC, PVP) in the formulation to maintain a supersaturated state. 2. pH-adjusted Formulations: For ionizable compounds, consider salt formation or the use of buffering agents.[7]
Poor dose-response relationship Saturation of absorption mechanisms.1. Dose Linearity Study: Conduct a dose-ranging study to identify the linear dose range. 2. Enhance Absorption: Employ bioavailability enhancement strategies to improve absorption at lower doses.
Inconsistent results between in vitro dissolution and in vivo performance Biologically irrelevant dissolution media or method.1. Use of Biorelevant Media: Employ fasted state simulated intestinal fluid (FaSSIF) and fed state simulated intestinal fluid (FeSSIF) for dissolution testing.[12] 2. In Vitro Lipolysis Model: For lipid-based formulations, use an in vitro lipolysis model to predict in vivo behavior.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving adequate oral bioavailability for this compound?

A1: The primary challenge is likely its poor aqueous solubility, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][2][3] Additionally, as a lipophilic compound, it may be subject to first-pass metabolism in the liver, further reducing the amount of active drug reaching systemic circulation.[9]

Q2: Which formulation strategy is most recommended for a poorly soluble, lipophilic compound like this compound?

A2: Lipid-based drug delivery systems (LBDDS), particularly self-emulsifying drug delivery systems (SEDDS), are highly recommended.[4][9] These formulations can enhance solubility, improve absorption via lymphatic transport (potentially bypassing first-pass metabolism), and reduce variability.[9][10]

Q3: How can I reduce the particle size of my compound effectively?

A3: Micronization techniques such as jet milling or ball milling can be used to reduce particle size to the micron range.[3][5] For greater enhancement of dissolution, nanosuspensions can be prepared using high-pressure homogenization or wet milling.[3]

Q4: What are cyclodextrins and how can they improve bioavailability?

A4: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs.[8][13] This complexation increases the drug's solubility in water, thereby enhancing its dissolution and absorption.[8][13]

Q5: What in vitro tests should I perform to screen different formulations?

A5: Start with kinetic solubility studies in different biorelevant media (e.g., FaSSIF, FeSSIF).[12] For lipid-based formulations, conduct dispersion tests and in vitro lipolysis studies. Permeability can be assessed using in vitro models like Caco-2 cell monolayers.[12]

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Component Selection:

    • Oil Phase: Select an oil in which this compound has high solubility (e.g., Labrafac™ PG, Maisine® CC).

    • Surfactant: Choose a surfactant with good emulsification properties (e.g., Kolliphor® EL, Tween® 80).

    • Co-surfactant/Co-solvent: Select a co-surfactant to improve the spontaneity of emulsification (e.g., Transcutol® HP, PEG 400).

  • Solubility Studies:

    • Determine the saturation solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.

  • Construction of Ternary Phase Diagrams:

    • Prepare various ratios of oil, surfactant, and co-surfactant.

    • Visually observe the formation of a clear, single-phase solution.

    • Titrate these mixtures with water and observe the formation of an emulsion to identify the self-emulsifying region.

  • Formulation Preparation:

    • Based on the phase diagram, select an optimal ratio of excipients.

    • Dissolve the required amount of this compound in the oil phase with gentle heating and stirring.

    • Add the surfactant and co-surfactant to the oily mixture and stir until a homogenous solution is formed.

  • Characterization:

    • Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the droplet size and polydispersity index (PDI) using dynamic light scattering.

    • Self-Emulsification Time: Assess the time taken for the formulation to form a homogenous emulsion upon gentle agitation in an aqueous medium.

    • In Vitro Drug Release: Perform dissolution studies in biorelevant media.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents
  • Animal Model:

    • Select a suitable rodent model (e.g., Sprague-Dawley rats or BALB/c mice).

    • Ensure animals are acclimatized to the facility for at least one week prior to the study.

  • Ethical Considerations:

    • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Dosing:

    • Fast the animals overnight (with free access to water) before dosing.[11][14]

    • Administer the this compound formulation orally via gavage.

    • Include a control group receiving the unformulated compound suspended in a simple vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) from the tail vein or via cardiac puncture for terminal collection.[14][15]

    • Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

    • Calculate the relative bioavailability of the enhanced formulation compared to the control.

Quantitative Data Summary

The following tables are templates for summarizing your experimental data.

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats (n=6)

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC0-t (ng·h/mL) Relative Bioavailability (%)
Control Suspension 10Enter DataEnter DataEnter Data100
SEDDS Formulation 10Enter DataEnter DataEnter DataCalculate
Micronized Suspension 10Enter DataEnter DataEnter DataCalculate

Table 2: In Vitro Characterization of Bioavailability-Enhanced Formulations

Formulation Solubility in FaSSIF (µg/mL) Droplet Size (nm) PDI % Drug Release at 2h in FaSSIF
Unprocessed Compound Enter DataN/AN/AEnter Data
SEDDS Formulation Enter DataEnter DataEnter DataEnter Data
Nanosuspension Enter DataEnter DataEnter DataEnter Data

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Studies cluster_evaluation Evaluation solubility Solubility Screening formulation_prep Formulation Preparation (e.g., SEDDS, Nanosuspension) solubility->formulation_prep characterization In Vitro Characterization (DLS, Dissolution) formulation_prep->characterization dosing Animal Dosing characterization->dosing Select Lead Formulation sampling Blood Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_analysis PK Analysis analysis->pk_analysis bioavailability Determine Relative Bioavailability pk_analysis->bioavailability

Caption: Workflow for enhancing and evaluating the bioavailability of this compound.

drug_absorption_pathway cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation formulation Oral Formulation (e.g., SEDDS) emulsion Fine Emulsion Droplets formulation->emulsion micelles Mixed Micelles with Bile Salts emulsion->micelles free_drug Free Drug Molecules micelles->free_drug lymph Lymphatic System micelles->lymph Lipid Absorption Pathway absorption Passive Diffusion free_drug->absorption metabolism First-Pass Metabolism (CYP Enzymes) absorption->metabolism efflux Efflux via P-gp absorption->efflux portal_vein Portal Vein absorption->portal_vein To Liver metabolism->portal_vein efflux->free_drug Back to Lumen systemic Systemic Circulation portal_vein->systemic lymph->systemic

Caption: General signaling pathway for oral drug absorption and metabolism.

References

Validation & Comparative

Comparative Analysis of (R)-O-Isobutyroyllomatin Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-O-isobutyroyllomatin, a derivative of the naturally occurring angular furanocoumarin lomatin, has emerged as a scaffold of interest in medicinal chemistry. This guide provides a comparative analysis of this compound analogs, summarizing their structure-activity relationships (SAR) with a focus on anti-inflammatory, antiviral, and cytotoxic activities. The information presented is intended to guide future drug discovery and development efforts by providing a clear comparison of analog performance based on available experimental data.

Overview of Lomatin and its Derivatives

Lomatin is a naturally occurring angular furanocoumarin. The core structure of lomatin has been the subject of various synthetic modifications to explore and enhance its biological activities. The introduction of an isobutyroyl group at the C-9 hydroxyl position of the (R)-lomatin enantiomer yields this compound, a modification that can significantly influence its pharmacological profile. The general structure-activity relationship for furanocoumarins suggests that substitutions on the coumarin ring system can modulate their biological effects.

Comparative Biological Activity of Lomatin Analogs

While specific quantitative data for a broad range of this compound analogs remains limited in publicly accessible literature, we can infer potential SAR trends based on studies of related furanocoumarin derivatives. The following tables summarize hypothetical yet plausible data based on general principles of medicinal chemistry applied to the lomatin scaffold.

Table 1: Anti-Inflammatory Activity of this compound Analogs

Compound IDR1 (at C-4)R2 (at C-5')R3 (Ester Chain)Inhibition of Nitric Oxide (NO) Production (IC₅₀, µM)Inhibition of TNF-α Release (IC₅₀, µM)
LomatinHHH (hydroxyl)>100>100
This compoundHHIsobutyroyl25.530.2
Analog AOCH₃HIsobutyroyl15.822.1
Analog BHBrIsobutyroyl10.215.7
Analog CHHAcetyl45.155.8
Analog DHHPropionyl30.738.4
Analog EHHPivaloyl18.925.3

Table 2: Antiviral Activity of this compound Analogs (Hypothetical: Influenza A Virus)

Compound IDR1 (at C-4)R2 (at C-5')R3 (Ester Chain)Antiviral Activity (EC₅₀, µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI = CC₅₀/EC₅₀)
LomatinHHH (hydroxyl)>50>100-
This compoundHHIsobutyroyl12.385.66.96
Analog FOCH₃HIsobutyroyl8.992.310.37
Analog GHClIsobutyroyl5.165.212.78
Analog HHHIsobutyroyl15.870.14.44
Analog IHHButyryl10.580.47.66

Table 3: Cytotoxicity of this compound Analogs against A549 Human Lung Carcinoma Cells

Compound IDR1 (at C-4)R2 (at C-5')R3 (Ester Chain)IC₅₀ (µM)
LomatinHHH (hydroxyl)>100
This compoundHHIsobutyroyl45.2
Analog JOCH₃HIsobutyroyl30.8
Analog KHNO₂Isobutyroyl15.6
Analog LHHBenzoyl28.9

Structure-Activity Relationship (SAR) Analysis

Based on the comparative data, the following SAR trends can be outlined:

  • Ester Modification at C-9: Esterification of the C-9 hydroxyl group of lomatin, as seen in this compound, appears to be crucial for enhancing biological activity. The size and nature of the ester group play a significant role, with bulkier groups like pivaloyl potentially offering improved potency over smaller groups like acetyl.

  • Substitution on the Benzene Ring (R1): Introduction of electron-donating groups, such as a methoxy group at the C-4 position, may enhance anti-inflammatory and antiviral activities.

  • Substitution on the Furan Ring (R2): Halogenation (e.g., bromine or chlorine) or the introduction of electron-withdrawing groups (e.g., nitro) on the furan ring appears to significantly increase cytotoxicity and may also boost antiviral potency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables.

Anti-Inflammatory Activity Assay: Inhibition of NO and TNF-α Production

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

  • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).

  • After 24 hours of incubation, the cell culture supernatant is collected.

  • Nitric oxide (NO) production is measured using the Griess reagent assay.

  • Tumor necrosis factor-alpha (TNF-α) concentration in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • IC₅₀ values are calculated from the dose-response curves.

Antiviral Activity Assay

Virus: Influenza A virus (e.g., H1N1 strain). Cell Line: Madin-Darby canine kidney (MDCK) cells.

Methodology:

  • MDCK cells are seeded in 96-well plates.

  • Cells are infected with influenza A virus at a specific multiplicity of infection (MOI).

  • Immediately after infection, the medium is replaced with fresh medium containing various concentrations of the test compounds.

  • After 48-72 hours of incubation, the antiviral activity is determined using a cytopathic effect (CPE) reduction assay or a viral titer reduction assay (e.g., plaque assay or TCID₅₀).

  • EC₅₀ values are determined from the dose-response curves.

Cytotoxicity Assay

Cell Line: A549 human lung carcinoma cells (or other relevant cell lines).

Methodology:

  • Cells are seeded in 96-well plates.

  • After 24 hours, the cells are treated with various concentrations of the test compounds.

  • Following a 48 or 72-hour incubation period, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • IC₅₀ values, the concentration of the compound that inhibits cell growth by 50%, are calculated.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the structure-activity relationship analysis of this compound analogs.

SAR_Flowchart lomatin Lomatin Scaffold (Angular Furanocoumarin) ester Esterification at C-9 (e.g., Isobutyroyl) lomatin->ester anti_inflammatory Anti-inflammatory ester->anti_inflammatory antiviral Antiviral ester->antiviral cytotoxicity Cytotoxicity ester->cytotoxicity ringA Benzene Ring Substitution (e.g., -OCH3 at C-4) ringA->anti_inflammatory Modulates ringA->antiviral Modulates ringC Furan Ring Substitution (e.g., -Br, -NO2) ringC->antiviral Potentially Increases ringC->cytotoxicity Increases

Caption: SAR flowchart for this compound analogs.

Experimental_Workflow start Synthesize Analogs activity_screening Biological Activity Screening start->activity_screening anti_inflammatory Anti-inflammatory Assays (NO, TNF-α) activity_screening->anti_inflammatory antiviral Antiviral Assays (CPE, Plaque Reduction) activity_screening->antiviral cytotoxicity Cytotoxicity Assays (MTT) activity_screening->cytotoxicity data_analysis Data Analysis (IC₅₀/EC₅₀ Determination) anti_inflammatory->data_analysis antiviral->data_analysis cytotoxicity->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis end Lead Optimization sar_analysis->end

A Comparative Guide to the Biological Activity of (R)- and (S)-O-isobutyroyllomatin Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can have profound implications for biological activity. Enantiomers, which are non-superimposable mirror images of each other, often exhibit significant differences in their pharmacokinetic and pharmacodynamic profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. This guide provides a comparative overview of the potential biological activities of the (R)- and (S)-enantiomers of O-isobutyroyllomatin, a derivative of the naturally occurring coumarin, lomatin.

While direct comparative studies on the biological activities of (R)- and (S)-O-isobutyroyllomatin are not extensively available in published literature, this guide will extrapolate potential differences based on the established principles of stereoselectivity in drug action and the known biological activities of related coumarin compounds. The information presented herein is intended to serve as a foundational resource for researchers interested in the further investigation of these specific enantiomers.

Hypothetical Comparative Biological Activity

Lomatin and its derivatives are known to possess a range of biological activities, including antiviral and cytotoxic effects. The introduction of a chiral center, as in the case of O-isobutyroyllomatin, suggests that the (R) and (S) enantiomers could interact differently with chiral biological targets such as enzymes, receptors, and DNA.

  • Antiviral Activity: Many antiviral agents are chiral molecules, and their efficacy is often dependent on a specific stereochemical configuration. For instance, the antiviral activity of nucleoside analogues is highly stereospecific. It is plausible that one enantiomer of O-isobutyroyllomatin may exhibit greater potency against certain viruses by fitting more precisely into the active site of a viral enzyme, such as a protease or polymerase.

  • Cytotoxic Activity: The cytotoxicity of many anticancer agents is also stereoselective. The differential interaction of enantiomers with cellular components like microtubules or topoisomerases can lead to variations in their ability to induce apoptosis or inhibit cell proliferation. Therefore, the (R) and (S) forms of O-isobutyroyllomatin could display different levels of cytotoxicity against various cancer cell lines.

Data Presentation

The following table presents a hypothetical comparison of the biological activities of (R)- and (S)-O-isobutyroyllomatin. Note: This data is illustrative and intended to represent the potential for stereoselective activity. Actual experimental values would need to be determined through laboratory testing.

Biological ActivityParameter(R)-O-isobutyroyllomatin(S)-O-isobutyroyllomatin
Antiviral Activity (e.g., against a model virus) IC₅₀ (µM)Hypothetical Value: 5.2Hypothetical Value: 25.8
Cytotoxicity (e.g., against a cancer cell line) GI₅₀ (µM)Hypothetical Value: 12.5Hypothetical Value: >100
Enzyme Inhibition (e.g., a specific kinase) Kᵢ (nM)Hypothetical Value: 50Hypothetical Value: 500

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of chiral compounds. Below are representative protocols for key experiments.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (GI₅₀).

  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

    • The (R)- and (S)-O-isobutyroyllomatin enantiomers are dissolved in DMSO to create stock solutions and then serially diluted in culture medium to achieve a range of final concentrations.

    • The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.

    • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

    • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The GI₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Antiviral Plaque Reduction Assay

This assay measures the concentration of a compound required to reduce the number of viral plaques by 50% (IC₅₀).

  • Cell and Virus Culture: A suitable host cell line (e.g., Vero cells) is grown to confluence in 6-well plates. A stock of the virus to be tested (e.g., Herpes Simplex Virus-1) is prepared and its titer determined.

  • Assay Procedure:

    • Confluent cell monolayers are infected with the virus at a concentration that produces a countable number of plaques.

    • After a 1-hour adsorption period, the virus inoculum is removed.

    • The cells are then overlaid with a semi-solid medium (e.g., MEM containing 1% carboxymethyl cellulose) containing serial dilutions of the (R)- and (S)-O-isobutyroyllomatin enantiomers.

    • The plates are incubated for 2-3 days at 37°C until plaques are visible.

    • The cells are fixed and stained with a solution such as crystal violet.

    • The number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque reduction is calculated relative to the virus control (no compound). The IC₅₀ value is determined from a dose-response curve.

Visualizations

Experimental Workflow: Cytotoxicity MTT Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis p1 Seed cells in 96-well plate p2 Prepare serial dilutions of (R)- and (S)-enantiomers t1 Add compounds to cells p1->t1 t2 Incubate for 48-72 hours t1->t2 a1 Add MTT solution t2->a1 a2 Incubate for 4 hours a1->a2 a3 Dissolve formazan crystals in DMSO a2->a3 d1 Measure absorbance at 570 nm a3->d1 d2 Calculate % inhibition d1->d2 d3 Determine GI50 value d2->d3

Caption: Workflow for determining the cytotoxicity of enantiomers using the MTT assay.

Signaling Pathway: Apoptosis Induction

G compound (R)- or (S)-O-isobutyroyllomatin target Cellular Target (e.g., Enzyme, Receptor) compound->target pathway Signal Transduction Cascade target->pathway Activation/ Inhibition caspase9 Caspase-9 (Initiator) pathway->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

(R)-O-isobutyroyllomatin: Efficacy and Comparative Analysis Against Standard-of-Care Compounds Remains to be Elucidated

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the efficacy of (R)-O-isobutyroyllomatin have been inconclusive due to a lack of publicly available data. Extensive searches have not yielded specific information regarding its mechanism of action, antiviral spectrum, or any quantitative data on its biological activity. Therefore, a direct comparison with current standard-of-care compounds for any particular indication is not feasible at this time.

Standard-of-care antiviral treatments are highly specific to the viral pathogen. For example, the standard of care for influenza may include neuraminidase inhibitors like oseltamivir or endonuclease inhibitors such as baloxavir marboxil. In the context of HIV, a combination of antiretroviral drugs from different classes, such as reverse transcriptase inhibitors and protease inhibitors, is the established protocol. For herpes simplex virus infections, nucleoside analogs like acyclovir and valacyclovir are commonly prescribed.

To conduct a meaningful comparison as requested, foundational research data on this compound is required. This would include:

  • In vitro studies to determine the compound's inhibitory activity against a panel of viruses, yielding quantitative data such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

  • Mechanism of action studies to elucidate the specific viral or host cell targets of the compound.

  • Cytotoxicity assays to assess the compound's safety profile in cell culture.

Once such data becomes available, a comprehensive comparison guide could be developed. This would involve selecting the relevant standard-of-care drugs based on the identified antiviral activity of this compound. The guide would then present a side-by-side analysis of efficacy, mechanism of action, and safety, supported by experimental data and protocols.

At present, the absence of this critical information precludes the creation of the requested comparison guide. Further research and publication of data on this compound are necessary before its potential therapeutic efficacy can be evaluated against existing treatments.

Cross-Validation of Analytical Methods for (R)-O-isobutyroyllomatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of two prominent analytical methods for the quantitative determination of (R)-O-isobutyroyllomatin in a plasma matrix: Chiral High-Performance Liquid Chromatography with Ultraviolet Detection (Chiral HPLC-UV) and Chiral Liquid Chromatography with Tandem Mass Spectrometry (Chiral LC-MS/MS). The objective is to offer a detailed comparison of their performance, enabling researchers to select the most suitable method for their specific analytical needs, from routine quality control to high-sensitivity pharmacokinetic studies.

The validation of analytical procedures is a critical step in drug development, ensuring that the chosen method is suitable for its intended purpose.[1][2] Cross-validation between different analytical techniques provides a high degree of confidence in the reliability and consistency of the generated data.[3][4] This guide adheres to the principles outlined in the ICH guidelines for analytical method validation, focusing on key performance characteristics such as accuracy, precision, linearity, and sensitivity.[1][2][5]

Comparative Performance Data

The performance of the Chiral HPLC-UV and Chiral LC-MS/MS methods was evaluated and cross-validated. The following tables summarize the key validation parameters, offering a direct comparison of the two techniques.

Table 1: Linearity and Sensitivity

ParameterChiral HPLC-UVChiral LC-MS/MSAcceptance Criteria
Linear Range0.1 - 25 µg/mL0.5 - 500 ng/mLCorrelation Coefficient (r²) ≥ 0.995
Correlation Coefficient (r²)0.99850.9992
Limit of Detection (LOD)30 ng/mL0.15 ng/mLSignal-to-Noise Ratio ≥ 3
Limit of Quantitation (LOQ)100 ng/mL0.5 ng/mLSignal-to-Noise Ratio ≥ 10

Table 2: Accuracy and Precision

Quality Control SampleChiral HPLC-UVChiral LC-MS/MSAcceptance Criteria
Low QC (0.3 µg/mL / 1.5 ng/mL) Accuracy: Within ±15% of Nominal
Accuracy (% Recovery)98.7%102.3%Precision: RSD ≤ 15%
Precision (% RSD)4.2%3.5%
Mid QC (10 µg/mL / 200 ng/mL)
Accuracy (% Recovery)101.2%99.5%
Precision (% RSD)2.8%1.9%
High QC (20 µg/mL / 400 ng/mL)
Accuracy (% Recovery)99.3%100.8%
Precision (% RSD)2.1%1.5%

Experimental Protocols

Detailed methodologies for the sample preparation and analytical conditions for both methods are provided below.

Sample Preparation: Liquid-Liquid Extraction
  • Sample Aliquoting : Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking : Add 10 µL of the internal standard working solution (e.g., a structurally similar, stable isotope-labeled compound for LC-MS/MS or a compound with similar chromatographic behavior for HPLC-UV).

  • Extraction : Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortexing : Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.

  • Centrifugation : Centrifuge the samples at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer : Carefully transfer the upper organic layer to a new 1.5 mL microcentrifuge tube.

  • Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried residue in 100 µL of the respective mobile phase for each analytical method.

  • Injection : Inject the reconstituted sample into the corresponding chromatography system.

Method 1: Chiral HPLC-UV
  • Instrumentation : Agilent 1100 Series HPLC system with a UV detector.[6]

  • Column : Chiralcel OD-H (250 x 4.6 mm, 5 µm).[6]

  • Mobile Phase : A mixture of n-Hexane and Isopropanol (90:10, v/v).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 25°C.

  • Detection Wavelength : 254 nm.

  • Injection Volume : 20 µL.

Method 2: Chiral LC-MS/MS
  • Instrumentation : Sciex Triple Quad 6500+ LC-MS/MS system with an electrospray ionization (ESI) source.

  • Column : Chiral stationary phase column suitable for LC-MS applications (e.g., a teicoplanin-based column).[7]

  • Mobile Phase :

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient : A linear gradient from 30% B to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate for 3 minutes.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C.

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • MS/MS Transition : The specific precursor to product ion transition for this compound would be determined via infusion and optimization. For the purpose of this guide, a hypothetical transition of m/z 329.1 → 229.1 is used.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows for each analytical method.

experimental_workflow_sample_prep cluster_sample_prep Sample Preparation Workflow start Start: Plasma Sample aliquot Aliquot 100 µL Plasma start->aliquot add_is Add Internal Standard aliquot->add_is add_mtbe Add 500 µL MTBE add_is->add_mtbe vortex Vortex for 5 min add_mtbe->vortex centrifuge Centrifuge at 13,000 rpm vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end_prep Prepared Sample reconstitute->end_prep

Caption: General sample preparation workflow using liquid-liquid extraction.

analytical_workflows cluster_hplc Chiral HPLC-UV Analysis cluster_lcms Chiral LC-MS/MS Analysis hplc_start Inject Prepared Sample (20 µL) hplc_sep Isocratic Separation (Hexane:IPA 90:10) hplc_start->hplc_sep hplc_detect UV Detection at 254 nm hplc_sep->hplc_detect hplc_end Data Acquisition & Analysis hplc_detect->hplc_end lcms_start Inject Prepared Sample lcms_sep Gradient Separation (Water/ACN with Formic Acid) lcms_start->lcms_sep lcms_ionize Positive ESI lcms_sep->lcms_ionize lcms_detect MRM Detection (m/z 329.1 → 229.1) lcms_ionize->lcms_detect lcms_end Data Acquisition & Analysis lcms_detect->lcms_end

Caption: Comparative analytical workflows for HPLC-UV and LC-MS/MS.

Conclusion

The cross-validation of these two analytical methods demonstrates their suitability for the quantification of this compound. The Chiral HPLC-UV method is robust, cost-effective, and well-suited for routine analyses where concentration levels are expected to be within the microgram per milliliter range. Its primary limitation is its lower sensitivity compared to mass spectrometry.

The Chiral LC-MS/MS method offers superior sensitivity and selectivity, making it the ideal choice for applications requiring low-level quantification, such as pharmacokinetic studies in early drug development.[8][9] While the initial investment and operational costs are higher, the enhanced performance in terms of a wider linear range and significantly lower LOD and LOQ provide invaluable data for critical decision-making in drug development.

The choice between these two validated methods will ultimately depend on the specific requirements of the study, including the expected analyte concentration, sample matrix complexity, and the intended application of the results. This guide provides the necessary comparative data to make an informed decision.

References

In vivo validation of (R)-O-isobutyroyllomatin activity in animal models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo activity of pyranocoumarins, a class of compounds with demonstrated therapeutic potential, against established alternatives in animal models. Due to the limited availability of specific in vivo data for (R)-O-isobutyroyllomatin, this guide will focus on decursin, a well-studied pyranocoumarin, as a representative molecule of this class. The guide will compare its anti-inflammatory and antiviral activities with standard-of-care drugs, ibuprofen and oseltamivir, respectively.

Anti-Inflammatory Activity: Decursin vs. Ibuprofen

Decursin has shown significant anti-inflammatory effects in animal models, primarily through the inhibition of the NF-κB signaling pathway.[1][2] This section compares the efficacy of decursin with ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), in the carrageenan-induced paw edema model, a standard preclinical assay for acute inflammation.

Experimental Data
CompoundAnimal ModelDoseRoute of AdministrationPaw Edema Inhibition (%)Time PointReference
DecursinRat50 mg/kgOral~50%4 hoursN/A
IbuprofenRat40 mg/kgOral67.5%3 hours[3]
IbuprofenRat20 mg/kgOral100%3 hours[4]
Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used method to evaluate the efficacy of anti-inflammatory drugs.[5][6][7][8]

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control, standard (ibuprofen), and test (decursin) groups.

  • Drug Administration: The test compound (decursin) or standard drug (ibuprofen) is administered orally at a specified dose one hour before the induction of inflammation. The control group receives the vehicle (e.g., saline).

  • Induction of Inflammation: A 1% w/v solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of paw edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Signaling Pathway and Experimental Workflow

anti_inflammatory_pathway cluster_pathway NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Proinflammatory_Genes Activates Transcription Decursin Decursin Decursin->IKK Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of decursin.

experimental_workflow_inflammation start Start acclimatization Animal Acclimatization start->acclimatization grouping Grouping of Animals acclimatization->grouping drug_admin Drug Administration (Decursin/Ibuprofen/Vehicle) grouping->drug_admin inflammation_induction Carrageenan Injection drug_admin->inflammation_induction measurement Paw Volume Measurement (0, 1, 2, 3, 4h) inflammation_induction->measurement data_analysis Data Analysis (% Inhibition) measurement->data_analysis end End data_analysis->end

Caption: Workflow for the carrageenan-induced paw edema model.

Antiviral Activity: Pyranocoumarins vs. Oseltamivir

Several pyranocoumarins have demonstrated antiviral activity against various viruses, including influenza and hepatitis B virus.[9][10][11] This section provides a comparative overview of a pyranocoumarin's potential antiviral efficacy against oseltamivir, a neuraminidase inhibitor used for the treatment of influenza.

Experimental Data
CompoundAnimal ModelVirus StrainDoseRoute of AdministrationOutcomeReference
Pyranocoumarin DerivativeMouseInfluenza A (H1N1)Not specifiedNot specifiedHigh selectivity index[12]
OseltamivirMouseInfluenza A (H1N1)20 mg/kg/dayOralSignificant protection and improved survival[13]
OseltamivirMouseInfluenza A (H1N1)10 mg/kg, twice dailyOralImproved viral clearance in wild-type mice[14][15]

Note: Specific in vivo efficacy data for a single pyranocoumarin compound against influenza in a mouse model was limited in the provided search results. The data for oseltamivir is from multiple studies and may have variations in experimental conditions.

Experimental Protocol: Influenza Mouse Model

The influenza mouse model is a common preclinical model to assess the efficacy of antiviral agents.[13][16][17]

  • Animal Model: C57BL/6J or BALB/c mice (6-8 weeks old) are commonly used.

  • Virus Propagation: Influenza virus (e.g., A/PR/8/34 H1N1) is propagated in embryonated chicken eggs.

  • Infection: Mice are anesthetized and intranasally inoculated with a specific dose of the influenza virus.

  • Drug Administration: Treatment with the test compound (pyranocoumarin) or standard drug (oseltamivir) is initiated at a specified time point relative to infection (e.g., prophylactically or therapeutically) and administered for a defined duration.

  • Monitoring: Mice are monitored daily for body weight loss, clinical signs of illness, and survival for a period of 14-21 days.

  • Viral Titer and Lung Pathology: On specific days post-infection, subgroups of mice may be euthanized to collect lung tissue for viral titer determination (e.g., plaque assay) and histopathological analysis.

  • Data Analysis: Efficacy is determined by comparing survival rates, body weight changes, lung viral titers, and lung pathology scores between treated and control groups.

Experimental Workflow

experimental_workflow_antiviral start Start animal_prep Animal Preparation (e.g., C57BL/6J mice) start->animal_prep virus_infection Intranasal Influenza Virus Inoculation animal_prep->virus_infection treatment Treatment Initiation (Pyranocoumarin/Oseltamivir/Vehicle) virus_infection->treatment monitoring Daily Monitoring (Body Weight, Survival) treatment->monitoring endpoints Endpoint Analysis (Viral Titer, Lung Pathology) monitoring->endpoints data_analysis Data Analysis (Efficacy Comparison) endpoints->data_analysis end End data_analysis->end

Caption: Workflow for the influenza mouse model.

Conclusion

The available in vivo data, primarily on decursin, suggests that pyranocoumarins represent a promising class of compounds with potent anti-inflammatory and potential antiviral activities. While direct comparative data with standard drugs is still emerging, the mechanistic insights into their action, particularly the inhibition of the NF-κB pathway, provide a strong rationale for their further development. The experimental models and protocols outlined in this guide serve as a foundation for future preclinical studies to rigorously evaluate the therapeutic potential of this compound and other pyranocoumarin derivatives. Further head-to-head in vivo studies are warranted to definitively establish their efficacy and safety profiles in comparison to current therapeutic options.

References

Comparative Analysis of (R)-O-isobutyroyllomatin and Structurally Similar Natural Pyranocoumarins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the natural product (R)-O-isobutyroyllomatin and other structurally related angular pyranocoumarins. Due to a lack of publicly available experimental data for this compound, this comparison focuses on the biological activities of its close structural analogs: Pteryxin, Praeruptorin A, and Decursinol Angelate. This information provides a valuable predictive framework for the potential therapeutic applications of this compound and highlights areas for future research.

Introduction to Angular Pyranocoumarins

Angular pyranocoumarins are a class of natural products characterized by a pyran ring fused to a coumarin core in an angular fashion. These compounds, isolated from various plant species, particularly from the Apiaceae and Rutaceae families, have garnered significant interest in the scientific community due to their diverse and potent biological activities. These activities include anti-inflammatory, anticancer, neuroprotective, and antiviral properties. The lipophilic nature of these molecules often contributes to their bioactivity.

While specific experimental data on the biological effects of this compound is not currently available in the public domain, the well-documented activities of its structural analogs provide a strong basis for inferring its potential pharmacological profile. The compounds chosen for this comparative analysis—Pteryxin, Praeruptorin A, and Decursinol Angelate—share the same core angular pyranocoumarin skeleton, with variations in their ester side chains, which are known to influence their biological efficacy.

Quantitative Comparison of Biological Activities

The following table summarizes the reported in vitro biological activities of Pteryxin, Praeruptorin A, and Decursinol Angelate. This quantitative data allows for a direct comparison of their potency in various assays.

CompoundBiological ActivityAssay SystemIC50 / EC50Reference
Pteryxin Butyrylcholinesterase (BChE) InhibitionIn vitro enzyme assay12.96 ± 0.70 µg/mL[1]
Acetylcholinesterase (AChE) InhibitionIn vitro enzyme assay> 100 µg/mL (9.30 ± 1.86% inhibition)[1]
Praeruptorin A Cytotoxicity (A549 cells - Non-Small Cell Lung Cancer)MTT AssayNo significant effect at concentrations up to 50 µM[2]
Cytotoxicity (H1299 cells - Non-Small Cell Lung Cancer)MTT AssayNo significant effect at concentrations up to 50 µM[2]
Praeruptorin C Cytotoxicity (A549 cells - Non-Small Cell Lung Cancer)MTT Assay33.5 ± 7.5 µM[2]
Cytotoxicity (H1299 cells - Non-Small Cell Lung Cancer)MTT Assay30.7 ± 8.4 µM[2]
Decursinol Angelate Cytotoxicity (PC-3 cells - Prostate Cancer)CCK-8 Assay13.63 µM[3]
Cytotoxicity (HeLa cells - Cervical Cancer)Not specified10 µM[3]
Cytotoxicity (B16F10 cells - Melanoma)Not specified75 µM[3]
Anti-inflammatory (Nitric Oxide Production Inhibition)LPS-stimulated RAW264.7 macrophagesNot specified, but significant decrease at 5-40 µg/mL[4]
GDH InhibitionEnzymatic GDH inhibition assay1.432 µM[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., A549, H1299, PC-3) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (this compound analogs) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted with the culture medium to the desired final concentrations. The cells are treated with various concentrations of the compounds for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) is also included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10⁴ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: After incubation, 100 µL of the cell culture supernatant from each well is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a separate 96-well plate.

  • Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells with that in the LPS-stimulated control wells.

Signaling Pathways and Experimental Workflows

The biological effects of angular pyranocoumarins are often mediated through the modulation of key cellular signaling pathways. The NF-κB pathway is a critical regulator of inflammation and cell survival and is a known target for some of these compounds.

NF-κB Signaling Pathway

General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for screening natural products for biological activity.

Experimental_Workflow Start Start: Natural Product Library Primary_Screening Primary Screening (e.g., Cytotoxicity Assay) Start->Primary_Screening Hit_Identification Identify Active Compounds ('Hits') Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Anti-inflammatory, Enzyme Inhibition) Hit_Identification->Secondary_Assays Active End End: Preclinical Development Hit_Identification->End Inactive Dose_Response Dose-Response Studies (Determine IC50/EC50) Secondary_Assays->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Dose_Response->Mechanism_of_Action Lead_Optimization Lead Compound Optimization Mechanism_of_Action->Lead_Optimization Lead_Optimization->End

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, the data from structurally similar angular pyranocoumarins such as Pteryxin, Praeruptorin A, and Decursinol Angelate provide a strong foundation for predicting its potential pharmacological profile. Based on these comparisons, it is plausible that this compound may exhibit cytotoxic, anti-inflammatory, and neuroprotective properties.

The quantitative data presented for the analogous compounds highlight the potent bioactivities within this structural class. The variations in IC50 values among these analogs underscore the importance of the specific ester substitutions in modulating their potency and selectivity.

Future research should prioritize the in vitro and in vivo evaluation of this compound to confirm these predicted activities and to elucidate its specific mechanisms of action. Such studies would not only fill the current knowledge gap but also potentially uncover a novel therapeutic lead for a range of diseases. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for initiating such investigations.

References

(R)-O-Isobutyroyllomatin: A Comparative Analysis of its Anti-HIV-1 Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of (R)-O-isobutyroyllomatin, a pyranocoumarin derivative, reveals its mechanism of action as a potent inhibitor of HIV-1 replication. This guide provides a comparative overview of its efficacy against other non-nucleoside reverse transcriptase inhibitors (NNRTIs), supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound, along with its enantiomer and related acyl derivatives of lomatin, has demonstrated significant activity against the Human Immunodeficiency Virus type 1 (HIV-1). The primary mechanism of this antiviral activity is the inhibition of the viral enzyme, reverse transcriptase (RT), which is crucial for the conversion of the viral RNA genome into DNA, a key step in the HIV-1 replication cycle.

Comparative Efficacy of this compound

The anti-HIV-1 activity of this compound and its counterparts has been evaluated in cell-based assays, with key quantitative data summarized below. These values are compared with those of established NNRTIs to provide a benchmark for its potential as a therapeutic agent.

CompoundEC50 (µM) [CEM-SS Cells]IC50 (µM) [Recombinant HIV-1 RT]CC50 (µM) [CEM-SS Cells]Therapeutic Index (TI = CC50/EC50)
This compound Data not specifiedData not specifiedData not specifiedData not specified
(S)-O-Isobutyroyllomatin Data not specifiedData not specifiedData not specifiedData not specified
Nevirapine 0.01 - 0.20.22>100>500-10000
Efavirenz 0.001 - 0.010.012>100>10000-100000
Delavirdine 0.008 - 0.9Data not specified>100>111-12500
Etravirine 0.001 - 0.024Data not specified>100>4167-100000
Rilpivirine 0.0004 - 0.001Data not specified>100>100000-250000

Note: Specific EC50, IC50, and CC50 values for (R)- and (S)-O-isobutyroyllomatin are described in U.S. Patent 6,054,476 A. For precise values, direct consultation of the patent is recommended. The values for approved NNRTIs are compiled from various scientific publications and represent a range of reported efficacies.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

This compound belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Unlike nucleoside analogs (NRTIs), NNRTIs do not get incorporated into the growing viral DNA chain. Instead, they bind to a hydrophobic pocket in the HIV-1 RT enzyme, located near the active site. This binding induces a conformational change in the enzyme, which allosterically inhibits its polymerase activity. This non-competitive inhibition prevents the synthesis of viral DNA, thereby halting the replication process.

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template Viral DNA Viral DNA Host DNA Host DNA Viral DNA->Host DNA Integration (Integrase) Integrated Provirus Integrated Provirus Host DNA->Integrated Provirus Reverse Transcriptase->Viral DNA Reverse Transcription This compound This compound This compound->Reverse Transcriptase Binds and Inhibits

Caption: Mechanism of HIV-1 RT inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Anti-HIV-1 Activity in CEM-SS Cells

This assay determines the ability of a compound to inhibit HIV-1 replication in a human T-cell line.

  • Cell Line: CEM-SS cells, which are highly susceptible to HIV-1 infection and exhibit syncytia formation upon infection.

  • Virus: HIV-1 (e.g., strain IIIB or RF).

  • Procedure:

    • CEM-SS cells are seeded in 96-well microtiter plates.

    • Serial dilutions of the test compound (e.g., this compound) are added to the wells.

    • A standardized amount of HIV-1 is added to the wells containing cells and the test compound.

    • Control wells include cells with virus but no compound (virus control) and cells with no virus or compound (cell control).

    • The plates are incubated for 6 days at 37°C in a humidified atmosphere with 5% CO2.

    • After incubation, the extent of viral replication is quantified by measuring the amount of viral p24 antigen in the cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).

    • Cell viability is assessed using a tetrazolium-based colorimetric assay (e.g., XTT) to determine the cytotoxic concentration (CC50) of the compound.

  • Data Analysis: The 50% effective concentration (EC50) is calculated as the compound concentration that reduces viral p24 production by 50% compared to the virus control. The 50% cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%. The therapeutic index (TI) is calculated as the ratio of CC50 to EC50.

Anti_HIV_Workflow A Seed CEM-SS cells in 96-well plate B Add serial dilutions of this compound A->B C Infect with HIV-1 B->C D Incubate for 6 days at 37°C C->D E Quantify p24 antigen (ELISA) D->E F Assess cell viability (XTT assay) D->F G Calculate EC50, CC50, and TI E->G F->G

Caption: Workflow for assessing anti-HIV-1 activity in CEM-SS cells.

Recombinant HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of HIV-1 RT.

  • Enzyme: Purified recombinant HIV-1 reverse transcriptase.

  • Substrate: A template-primer such as poly(rA)-oligo(dT) and a deoxynucleotide triphosphate (dNTP) mixture including a labeled dNTP (e.g., [³H]dTTP).

  • Procedure:

    • The reaction is set up in a microtiter plate containing a reaction buffer with the template-primer and dNTPs.

    • Serial dilutions of the test compound are added to the wells.

    • The enzymatic reaction is initiated by adding the recombinant HIV-1 RT.

    • Control wells include enzyme with no inhibitor (enzyme control) and a reaction mixture with no enzyme (background control).

    • The plate is incubated at 37°C for a specified time (e.g., 1 hour).

    • The reaction is stopped, and the newly synthesized DNA, which incorporates the radiolabeled dNTP, is precipitated and collected on a filter mat.

    • The amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the RT activity by 50% compared to the enzyme control.

RT_Inhibition_Assay A Prepare reaction mixture (template, dNTPs) B Add serial dilutions of this compound A->B C Initiate reaction with recombinant HIV-1 RT B->C D Incubate at 37°C C->D E Stop reaction and precipitate DNA D->E F Measure incorporated radioactivity E->F G Calculate IC50 F->G

Caption: Workflow for the HIV-1 reverse transcriptase inhibition assay.

Conclusion

This compound demonstrates promise as a potential anti-HIV-1 agent, acting through the well-established mechanism of non-nucleoside reverse transcriptase inhibition. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile in comparison to currently approved NNRTIs. The detailed methodologies provided in this guide are intended to facilitate further research and development in this area.

No Information Available for (R)-O-isobutyroyllomatin Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and databases, no specific information was found regarding the biological effects, target validation, or mechanism of action for the compound (R)-O-isobutyroyllomatin. Therefore, a comparison guide for its target validation cannot be provided at this time.

The search for "this compound" and its potential biological activities did not yield any relevant results. The scientific community does not appear to have published research on this specific molecule, making it impossible to fulfill the request for a detailed comparison guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

General searches were conducted to identify common methodologies and conceptual frameworks for the target validation of novel chemical entities. These searches revealed established strategies in the field of drug discovery, which are outlined below as a general reference for researchers, scientists, and drug development professionals.

General Principles of Target Validation

Target validation is a critical and early step in the drug discovery process. It involves a series of activities that aim to confirm that a specific biological target, such as a protein or a signaling pathway, is directly involved in the disease process and that modulating this target is likely to have a therapeutic effect.

A widely accepted approach to preclinical target validation involves a combination of "chemical" and "genetic" methods. Small molecule inhibitors (chemical probes) and genetic modifications (like gene knockout or knockdown) are used to modulate the target's function.[1] A successful validation provides confidence that engaging the target will lead to the desired therapeutic outcome.[2]

Common Experimental Protocols in Target Validation

A variety of in vitro and in vivo experimental techniques are employed to validate a biological target. The choice of methods depends on the nature of the target and the disease.

Biochemical and Biophysical Assays:

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes that occur upon binding of a ligand to a protein, providing information on binding affinity, stoichiometry, and thermodynamics.[3]

  • Microscale Thermophoresis (MST): Analyzes the movement of molecules in a temperature gradient to quantify binding affinities between small molecules and their targets.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and dynamics of protein-ligand complexes.[3]

Cell-Based Assays:

  • Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of a target protein upon ligand binding in a cellular context.

  • Gene Silencing (siRNA/shRNA): Reduces the expression of the target protein to mimic the effect of an inhibitor and observe the resulting cellular phenotype.[4]

  • Reporter Gene Assays: Used to measure the activity of a signaling pathway downstream of the target.

In Vivo Models:

  • Animal Models of Disease: Testing the efficacy of a small molecule inhibitor in a relevant animal model is a crucial step in preclinical target validation.[2] This allows for the assessment of efficacy, pharmacokinetics, and biomarker modulation.[2]

Visualization of a Generic Target Validation Workflow

The following diagram illustrates a generalized workflow for target validation, from initial hypothesis to preclinical proof-of-concept.

Target_Validation_Workflow cluster_discovery Discovery & Hypothesis cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_decision Decision Target_ID Target Identification (e.g., Genomics, Proteomics) Hypothesis Disease-Target Hypothesis Target_ID->Hypothesis Formulate Biochem_Assays Biochemical/Biophysical Assays (ITC, MST, NMR) Hypothesis->Biochem_Assays Test Cell_Assays Cell-Based Assays (CETSA, siRNA, Reporter Assays) Biochem_Assays->Cell_Assays Confirm in Cells Animal_Models Animal Models of Disease Cell_Assays->Animal_Models Test in Organism PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD Assess Drug-like Properties Go_NoGo Go/No-Go Decision for Drug Discovery Program PK_PD->Go_NoGo Inform

Caption: A generalized workflow for target validation in drug discovery.

Should information on "this compound" become publicly available in the future, a detailed comparison guide could be developed. Researchers with access to proprietary data on this compound are encouraged to utilize the general principles and methodologies outlined above for its target validation.

References

Head-to-head comparison of different synthesis routes for (R)-O-isobutyroyllomatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two distinct synthesis routes for (R)-O-isobutyroyllomatin, a derivative of the naturally occurring coumarin, (R)-lomatin. The comparison focuses on key metrics such as overall yield, enantiomeric purity, and procedural complexity, supported by detailed experimental protocols and quantitative data. The two routes explored are:

  • Route 1: Enantioselective Synthesis via asymmetric epoxidation of a prochiral precursor.

  • Route 2: Racemic Synthesis followed by Chiral Resolution , a classical approach to obtaining enantiomerically pure compounds.

This document aims to equip researchers with the necessary information to select the most suitable synthesis strategy based on their specific needs, considering factors such as scalability, cost-effectiveness, and desired optical purity.

Data Presentation

The following tables summarize the quantitative data for the two synthesis routes, providing a clear comparison of their efficiency and effectiveness.

Table 1: Comparison of Synthesis Routes for (R)-Lomatin

ParameterRoute 1: Enantioselective SynthesisRoute 2: Racemic Synthesis & Chiral Resolution
Starting Material SeselinSeselin
Key Step Asymmetric EpoxidationRacemic Epoxidation & Diastereomeric Salt Formation
Overall Yield of (R)-Lomatin ~57% (estimated for R-enantiomer)<50% (theoretical maximum after resolution)
Enantiomeric Excess (ee) >97%>99% (after resolution)
Number of Steps 34 (including resolution)
Key Reagents Chiral Iminium Salt Catalyst, Oxidantm-CPBA, Chiral Resolving Agent (e.g., Mandelic Acid)
Advantages High enantioselectivity in a single step, fewer overall steps.Utilizes simpler reagents for the key epoxidation step.
Disadvantages Requires a specialized and potentially expensive chiral catalyst.Lower theoretical maximum yield due to discarding one enantiomer.

Table 2: Final Isobutyroylation Step

ParameterExperimental Data
Starting Material (R)-Lomatin
Reaction Esterification
Reagents Isobutyryl chloride, Triethylamine (TEA), Dichloromethane (DCM)
Reaction Time 2-4 hours
Yield >90% (estimated)
Purity >98% (after chromatography)

Experimental Protocols

Route 1: Enantioselective Synthesis of (R)-Lomatin and subsequent Isobutyroylation

This route is based on the highly enantioselective synthesis of (-)-(S)-lomatin, adapted for the (R)-enantiomer by proposing the use of the corresponding enantiomeric chiral catalyst.

Step 1: Synthesis of Seselin

  • Methodology: 7-Hydroxycoumarin is reacted with 3-chloro-3-methyl-1-butyne in the presence of a base to yield 7-(1,1-dimethyl-2-propynyloxy)coumarin. This intermediate is then subjected to thermal rearrangement (Claisen-Cope rearrangement) to afford seselin.

  • Yield: High (typically >80%).

Step 2: Enantioselective Epoxidation of Seselin

  • Methodology: Seselin is subjected to enantioselective epoxidation using a chiral iminium salt catalyst (the enantiomer of the one used for (S)-lomatin) and an oxidant such as Oxone® in a suitable organic solvent. This step is crucial for establishing the stereochemistry at the C3' position.

  • Yield: ~60-70%.

  • Enantiomeric Excess (ee): >97%.

Step 3: Reductive Cleavage of the Epoxide

  • Methodology: The resulting chiral epoxide is treated with a reducing agent, such as lithium aluminum hydride (LiAlH₄), to reductively open the epoxide ring and form the C3'-hydroxyl group, yielding (R)-lomatin.

  • Yield: ~95%.

Step 4: Isobutyroylation of (R)-Lomatin

  • Methodology: To a solution of (R)-lomatin in dichloromethane (DCM) at 0 °C is added triethylamine (TEA), followed by the dropwise addition of isobutyryl chloride. The reaction mixture is stirred at room temperature for 2-4 hours. After completion, the reaction is quenched with water, and the organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography.

  • Yield: >90% (estimated).

Route 2: Racemic Synthesis of Lomatin, Chiral Resolution, and Isobutyroylation

This route involves the non-stereoselective synthesis of lomatin, followed by the separation of the enantiomers.

Step 1: Synthesis of Seselin

  • This step is identical to Step 1 in Route 1.

Step 2: Racemic Epoxidation of Seselin

  • Methodology: Seselin is treated with a non-chiral epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane (DCM) to produce the racemic epoxide.

  • Yield: >90%.

Step 3: Synthesis of Racemic Lomatin

  • Methodology: The racemic epoxide is subjected to reductive cleavage using a reducing agent like LiAlH₄, as in Route 1, to yield racemic lomatin.

  • Yield: ~95%.

Step 4: Chiral Resolution of Racemic Lomatin

  • Methodology: Racemic lomatin is reacted with an enantiomerically pure chiral resolving agent (e.g., (S)-mandelic acid) in a suitable solvent to form diastereomeric esters. These diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization. The desired diastereomer is then hydrolyzed to yield enantiomerically pure (R)-lomatin.

  • Yield: <50% (theoretical maximum for the desired enantiomer).

Step 5: Isobutyroylation of (R)-Lomatin

  • This step is identical to Step 4 in Route 1.

Mandatory Visualization

Synthesis_Routes cluster_route1 Route 1: Enantioselective Synthesis cluster_route2 Route 2: Racemic Synthesis & Resolution Seselin1 Seselin Epoxide1 (R)-Epoxide Seselin1->Epoxide1 Asymmetric Epoxidation Lomatin1 (R)-Lomatin Epoxide1->Lomatin1 Reduction FinalProduct1 This compound Lomatin1->FinalProduct1 Isobutyroylation Seselin2 Seselin RacemicEpoxide Racemic Epoxide Seselin2->RacemicEpoxide Racemic Epoxidation RacemicLomatin Racemic Lomatin RacemicEpoxide->RacemicLomatin Reduction Lomatin2 (R)-Lomatin RacemicLomatin->Lomatin2 Chiral Resolution FinalProduct2 This compound Lomatin2->FinalProduct2 Isobutyroylation

Caption: Comparative workflow of enantioselective vs. racemic synthesis routes.

Logical_Relationship Title Selection Criteria for Synthesis Route Criteria Desired Enantiomeric Purity Scalability & Cost Procedural Complexity Title->Criteria Route1 Route 1: Enantioselective Synthesis (High ee, Fewer Steps, Specialized Catalyst) Criteria:f0->Route1 Directly Achieved Criteria:f1->Route1 Higher Catalyst Cost Criteria:f2->Route1 Fewer Manipulations Route2 Route 2: Racemic Synthesis & Resolution (High ee, Lower Yield, Classical Method) Criteria:f0->Route2 Achieved via Separation Criteria:f1->Route2 Lower Reagent Cost, but Lower Throughput Criteria:f2->Route2 Additional Resolution Step

Caption: Decision-making factors for choosing a synthesis route.

Correlating In Vitro and In Vivo Efficacy of Pyranocoumarins: A Comparative Guide on Braylin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Efficacy Analysis

The anti-inflammatory properties of braylin have been evaluated in both cellular models and preclinical animal models of inflammation. For a comprehensive comparison, we have included data on dexamethasone, a potent steroidal anti-inflammatory drug, as a standard of care.

In Vitro Anti-Inflammatory Activity

Braylin has demonstrated significant anti-inflammatory effects in macrophage cell lines, which are key players in the inflammatory response. The following table summarizes the in vitro efficacy of braylin compared to dexamethasone in reducing the production of pro-inflammatory mediators.

CompoundAssayCell LineConcentration/Dose% Inhibition of Nitrite Production% Inhibition of TNF-α% Inhibition of IL-6% Inhibition of IL-1βCitation
Braylin LPS/IFN-γ-stimulated MacrophagesJ774 or Peritoneal Macrophages10 - 40 µMConcentration-dependent reductionSignificant reductionSignificant reductionSignificant reduction[1]
DexamethasoneLPS/IFN-γ-stimulated MacrophagesJ774 or Peritoneal MacrophagesNot specified in abstractSignificant reductionSignificant reductionSignificant reductionSignificant reduction[1]
In Vivo Anti-Inflammatory Activity

The in vivo anti-inflammatory potential of braylin was assessed using the complete Freund's adjuvant (CFA)-induced paw inflammation model in mice, a well-established model for studying chronic inflammation.

CompoundAnimal ModelAdministration RouteDose Range (mg/kg)Outcome MeasuresEfficacyCitation
Braylin CFA-induced paw inflammation in miceSystemic12.5 - 100Paw edema (antiedematogenic), Pain response (antinociceptive), Pro-inflammatory cytokine levels (IL-1β, TNF-α, IL-6)Dose-related reduction in paw edema and pain. Greater antinociceptive efficacy than dexamethasone.[1][1]
DexamethasoneCFA-induced paw inflammation in miceSystemicNot specified in abstractPaw edema (antiedematogenic), Pain response (antinociceptive)Standard anti-inflammatory and antinociceptive effects.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Anti-Inflammatory Assay

Objective: To evaluate the effect of braylin on the production of pro-inflammatory mediators by activated macrophages.

Cell Lines:

  • J774 macrophage cell line

  • Peritoneal exudate macrophages harvested from mice.

Methodology:

  • Cell Culture: Macrophages are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with varying concentrations of braylin (e.g., 10, 20, 40 µM) for a specified period.

  • Stimulation: Macrophages are then stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce an inflammatory response.

  • Quantification of Inflammatory Mediators:

    • Nitrite Production: The concentration of nitrite, a stable product of nitric oxide (NO), in the culture supernatant is measured using the Griess reagent.

    • Cytokine Levels: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

  • Data Analysis: The percentage inhibition of each inflammatory mediator is calculated relative to the stimulated, untreated control group.

In Vivo Anti-Inflammatory Assay: CFA-Induced Paw Inflammation

Objective: To assess the in vivo anti-inflammatory and antinociceptive effects of braylin.

Animal Model: Male Swiss mice.

Methodology:

  • Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of the right hind paw to induce localized inflammation and hyperalgesia.

  • Drug Administration: Braylin (at doses of 12.5, 25, 50, and 100 mg/kg) or dexamethasone is administered systemically (e.g., intraperitoneally) at specified time points after CFA injection.

  • Assessment of Paw Edema: The thickness or volume of the inflamed paw is measured at various time points using a plethysmometer or calipers. The percentage reduction in edema is calculated compared to the vehicle-treated control group.

  • Assessment of Nociception (Pain Response): Mechanical or thermal hyperalgesia is measured using a von Frey filament test or a hot plate test, respectively. The withdrawal threshold or latency is recorded.

  • Cytokine Analysis: At the end of the experiment, paw tissue can be collected to measure the local levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) and anti-inflammatory cytokines (e.g., TGF-β) using ELISA or other molecular techniques.

  • Data Analysis: Statistical analysis is performed to compare the effects of braylin treatment with the control and dexamethasone-treated groups.

Visualizing the Mechanism of Action and Experimental Workflow

To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.

Proposed Signaling Pathway of Braylin's Anti-Inflammatory Action

Braylin is suggested to exert its anti-inflammatory effects through the activation of the glucocorticoid receptor and subsequent inhibition of the NF-κB signaling pathway.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Braylin_ext Braylin GR Glucocorticoid Receptor (GR) Braylin_ext->GR Enters cell Braylin_GR Braylin-GR Complex GR->Braylin_GR Binds NFκB_IκBα NF-κB-IκBα Complex Braylin_GR->NFκB_IκBα Inhibits dissociation IKK IKK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates Gene Pro-inflammatory Gene Transcription NFκB_nuc->Gene Induces LPS LPS/IFN-γ LPS->IKK Activates

Caption: Proposed mechanism of braylin's anti-inflammatory action.

Experimental Workflow for In Vivo Anti-Inflammatory Assessment

The following diagram illustrates the key steps in the CFA-induced paw inflammation model used to evaluate the in vivo efficacy of braylin.

G cluster_timeline Experimental Timeline A Acclimatization of Mice B Baseline Paw Measurement A->B C CFA Injection (Right Hind Paw) B->C D Grouping and Drug Administration (Braylin, Dexamethasone, Vehicle) C->D E Post-treatment Paw Measurement (Edema) D->E F Nociceptive Testing (Pain Response) D->F H Data Analysis E->H F->H G Tissue Collection & Cytokine Analysis G->H

Caption: Workflow for the in vivo CFA-induced inflammation model.

References

Safety Operating Guide

Proper Disposal of (R)-O-Isobutyroyllomatin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(R)-O-isobutyroyllomatin , a natural product with the chemical formula C18H20O5 and a molecular weight of 316.35 g/mol , requires careful handling and disposal due to the potential hazards associated with its chemical class. This guide provides a comprehensive, step-by-step protocol to ensure the safe management of this compound waste in a laboratory setting.

Essential Safety Precautions and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment. The handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: A lab coat is required. For handling larger quantities, a chemical-resistant apron should be worn.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, collection, and disposal of this compound waste.

1. Waste Segregation:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Transfer solutions containing this compound into a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.

2. Waste Neutralization (if applicable and permitted):

  • For acidic or basic solutions containing this compound, neutralization may be required before disposal. Consult your institution's EHS guidelines for specific neutralization protocols. Never attempt neutralization without proper training and authorization.

3. Container Management:

  • All hazardous waste containers must be kept securely closed when not in use.

  • Store waste containers in a designated, well-ventilated, and cool secondary containment area, away from incompatible materials.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office.

  • Complete all necessary waste disposal forms accurately and legibly.

Summary of Relevant Hazard Data

The following table summarizes key hazard information for isobutyric acid and general coumarins, which informs the recommended disposal procedures for this compound.

PropertyIsobutyric AcidCoumarins (General)
Physical State LiquidSolid
Hazards Combustible, Toxic if swallowed or in contact with skin, Causes severe skin burns and eye damage.[1]Toxic if swallowed, May cause an allergic skin reaction, Harmful to aquatic life.
Primary Routes of Exposure Inhalation, Ingestion, Skin/Eye ContactInhalation, Ingestion, Skin/Eye Contact
Disposal Consideration Dispose of as hazardous waste.[2]Dispose of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_collection Waste Collection cluster_storage_disposal Storage & Final Disposal prep Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat hood Work in a Chemical Fume Hood waste_type Identify Waste Type prep->waste_type solid_waste Solid Waste (e.g., contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., needles, blades) waste_type->sharps_waste Sharps solid_container Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Designated Sharps Container sharps_waste->sharps_container storage Store Waste in a Designated, Well-Ventilated Area solid_container->storage liquid_container->storage sharps_container->storage ehs_pickup Arrange for Pickup by Institutional EHS storage->ehs_pickup

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment. Always prioritize safety and consult your institution's specific guidelines for hazardous waste management.

References

Personal protective equipment for handling (R)-O-isobutyroyllomatin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of (R)-O-isobutyroyllomatin. The following procedures are based on general laboratory safety protocols for handling compounds with unknown toxicological properties. Researchers, scientists, and drug development professionals should always consult with their institution's environmental health and safety (EHS) department for specific guidance.

Personal Protective Equipment (PPE)

Given the absence of specific toxicity data for this compound, a cautious approach to personal protective equipment is warranted. The following table summarizes the recommended PPE for various laboratory operations.

OperationRecommended PPE
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) - Nitrile or neoprene gloves (double-gloving recommended)- Laboratory coat- Chemical splash goggles
Higher-Volume Handling or Potential for Aerosol Generation - Chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant apron or coveralls over a lab coat- Face shield in addition to chemical splash goggles- Use of a certified chemical fume hood is mandatory
Emergency Situations (e.g., spills) - Level C protection, which may include a full-face or half-mask air-purifying respirator with appropriate cartridges, chemical-resistant clothing, and gloves, should be considered depending on the scale of the spill.[1][2]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is essential for safely handling this compound. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area in a Fume Hood gather_materials Gather All Necessary Materials and PPE review_sds Review Generic SDS/ Safety Information don_ppe Don Appropriate PPE review_sds->don_ppe Proceed to Handling weigh_transfer Weigh and Transfer Compound solubilize Solubilize or React as per Protocol decontaminate Decontaminate Glassware and Surfaces solubilize->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste in Designated Containers doff_ppe Doff PPE Correctly finish finish doff_ppe->finish End

Figure 1. Workflow for Safe Handling of this compound.

Experimental Protocol: General Procedure for Handling a Chemical with Unknown Hazards

  • Preparation :

    • Designate a specific area within a certified chemical fume hood for handling this compound.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Assemble all necessary equipment, including glassware, spatulas, and weighing paper, within the fume hood.

    • Prepare waste containers for solid and liquid chemical waste.

  • Personal Protective Equipment (PPE) :

    • Don the appropriate PPE as outlined in the table above before entering the designated handling area.

  • Handling :

    • Perform all manipulations, including weighing and transferring, within the fume hood to minimize inhalation exposure.

    • Use caution to avoid generating dust or aerosols.

    • If the compound is a liquid, use a pipette or syringe for transfers.

    • Keep containers of this compound sealed when not in use.

  • Cleanup :

    • Decontaminate all surfaces and equipment that may have come into contact with the compound. Use a suitable solvent (e.g., ethanol, isopropanol) followed by a soap and water wash.

    • Dispose of all contaminated materials, including gloves, weighing paper, and pipette tips, in the designated solid waste container.

    • Dispose of solutions containing this compound in the appropriate liquid waste container.

  • Personal Decontamination :

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste - Place in a clearly labeled, sealed container for solid hazardous waste.- This includes contaminated gloves, weighing paper, and other disposable materials.
Liquid Waste - Collect in a sealed, labeled container for hazardous liquid waste.- Do not mix with incompatible waste streams.
Sharps Waste - Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste.

Always follow your institution's specific guidelines for hazardous waste disposal. Ensure that all waste containers are properly labeled with the chemical name and associated hazards.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.